Product packaging for Amodiaquine(1+)(Cat. No.:)

Amodiaquine(1+)

Cat. No.: B1234776
M. Wt: 356.9 g/mol
InChI Key: OVCDSSHSILBFBN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of 4-Aminoquinoline (B48711) Research

The journey of 4-aminoquinoline research is intrinsically linked to the fight against malaria. The story begins with the use of bark from cinchona trees, from which the active alkaloid, quinine (B1679958), was isolated in 1820. hilarispublisher.comglobalresearchonline.net The success of quinine spurred the quest for synthetic antimalarial agents. An early milestone was the use of methylene (B1212753) blue in 1891, which became the first synthetic compound used for therapy and laid the groundwork for future developments. hilarispublisher.com

During World War II, the need for synthetic antimalarials intensified, leading to extensive research programs. taylorandfrancis.com This era saw the synthesis of Chloroquine (B1663885) in 1934, a 4-aminoquinoline that proved to be highly effective and less toxic than earlier compounds, becoming a cornerstone of malaria treatment for decades. globalresearchonline.nettaylorandfrancis.com

However, the widespread use of Chloroquine inevitably led to the emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov This critical challenge acted as a catalyst for a new wave of research into the 4-aminoquinoline class. Amodiaquine (B18356), a structural analog of Chloroquine, was introduced as a potent alternative that demonstrated efficacy against many Chloroquine-resistant parasite strains. globalresearchonline.nettaylorandfrancis.comnih.gov Like other 4-aminoquinolines, its primary mechanism of action involves accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. hilarispublisher.comopenaccessjournals.com This interference leads to a buildup of toxic heme, ultimately killing the parasite. openaccessjournals.com The success and subsequent challenges of compounds like Chloroquine and Amodiaquine have continued to fuel the evolution of 4-aminoquinoline research, driving the development of new analogs and therapeutic strategies. hilarispublisher.com

Significance of Amodiaquine(1+) as a Reference Scaffold in Drug Discovery

The chemical structure of Amodiaquine has proven to be a remarkably versatile and "privileged scaffold" in medicinal chemistry, serving as a foundational template for the design of new therapeutic agents far beyond its original antimalarial purpose. frontiersin.orgresearchgate.net Its inherent activity against drug-resistant malaria parasites makes it a valuable starting point for developing novel antimalarials. nih.govresearchgate.net Researchers utilize the Amodiaquine framework to synthesize new analogs and hybrid molecules, aiming to enhance potency and circumvent resistance mechanisms. rsc.orgresearchgate.net

This strategy of using a known active compound as a blueprint is central to modern drug discovery. The Amodiaquine scaffold has been subjected to numerous "scaffold hopping" and hybridization techniques. researchgate.netnih.gov These approaches involve covalently fusing the 4-aminoquinoline core with other pharmacologically active units to create novel hybrid compounds with potentially improved or dual-action properties. rsc.org Notable examples include the creation of ferrocenyl-amodiaquine hybrids, which have shown promising activity. researchgate.netnih.gov

Furthermore, the concept of drug repositioning has broadened the therapeutic horizon for the Amodiaquine scaffold. tandfonline.com It is being actively investigated as a template for drugs targeting a range of other diseases, including:

Cancer: Amodiaquine analogs have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. tandfonline.com

Neurodegenerative Diseases: The Amodiaquine structure was used as a template to identify and develop novel agonists for the Nurr1 transcription factor, a promising target for treating conditions like Parkinson's disease. nih.govnih.gov

Viral Infections: Researchers have designed and synthesized Amodiaquine analogs that exhibit significant antiviral activity, including against SARS-CoV-2. jst.go.jp

Other Parasitic Diseases: The 4-aminoquinoline scaffold, including Amodiaquine, has shown activity against Leishmania parasites. frontiersin.org

The enduring relevance of Amodiaquine(1+) as a reference scaffold underscores its robust chemical architecture and favorable drug-like properties, which continue to inspire the development of next-generation therapeutic agents. researchgate.net

Interactive Data Table: Amodiaquine Analogs and Their Research Applications

Analog/Derivative ClassTherapeutic Target/ApplicationKey Research FindingReference(s)
Fluoro-amodiaquine (FAQ)AntimalarialDesigned to block the metabolic formation of toxic quinone-imine metabolites. nih.govnih.gov nih.gov, nih.gov
Ferrocenyl-Amodiaquine HybridsAntimalarialIncorporation of ferrocene (B1249389) can modulate biological performance and overcome resistance. nih.gov researchgate.net, nih.gov
Amodiaquine-Pyrimidine HybridsAntimalarialMolecular hybridization to avert and delay the emergence of drug resistance. rsc.orgnih.gov rsc.org, nih.gov
Nurr1 Agonists (from AQ scaffold)Neurodegenerative DiseasesScaffold hopping from Amodiaquine led to novel, potent Nurr1 agonists. nih.govnih.gov nih.gov, nih.gov
Sulfonamide AnalogsAntimicrobial, AnticancerSubstitution at the 4-amino position yielded analogs with potent antimicrobial and cytotoxic activity. tandfonline.com tandfonline.com
Anti-SARS-CoV-2 AnalogsAntiviral (COVID-19)Analogs with modified aminophenol moieties showed high antiviral activity with low toxicity. jst.go.jp jst.go.jp

Overview of Current Research Trajectories and Challenges

Contemporary research on Amodiaquine(1+) and its derivatives is dynamic, driven by the dual goals of optimizing its existing therapeutic applications and exploring new ones. However, this research is not without significant obstacles.

Current Research Trajectories:

Analog Development to Mitigate Toxicity: A primary research focus is the rational design of Amodiaquine analogs that retain high efficacy while minimizing the potential for toxicity. nih.gov A major breakthrough in this area is the development of derivatives like Fluoro-amodiaquine (FAQ), where the critical hydroxyl group is replaced with fluorine to block the metabolic pathway leading to reactive quinoneimine metabolites, which are implicated in hepatotoxicity. nih.govnih.govliverpool.ac.uk

Molecular Hybridization: The strategy of creating hybrid molecules continues to be a fruitful avenue of research. rsc.org By combining the Amodiaquine scaffold with other pharmacophores, scientists aim to develop multifunctional drugs that can, for example, target multiple pathways within a parasite, potentially reducing the likelihood of resistance. openaccessjournals.comnih.gov

Combination Therapies: In the context of malaria, Amodiaquine is a key component of artemisinin-based combination therapies (ACTs), such as Amodiaquine-artesunate. nih.govmmv.org Ongoing research and clinical studies aim to optimize these combinations and develop new fixed-dose formulations to improve patient outcomes and manage drug resistance. mmv.org

Drug Repurposing: The exploration of Amodiaquine-based compounds for non-malarial diseases remains a vibrant research trajectory. Studies are actively evaluating their potential as anticancer, antiviral, and anti-inflammatory agents, and as treatments for neurodegenerative disorders. tandfonline.comnih.govjst.go.jp

Key Research Challenges:

Drug Resistance: Despite its efficacy against many Chloroquine-resistant strains, resistance to Amodiaquine itself has emerged, often in conjunction with cross-resistance to other 4-aminoquinolines. nih.govresearchgate.net Overcoming and predicting resistance patterns is a constant battle and a major driver for the development of novel compounds and combination therapies. nih.govresearchgate.net

Metabolic Toxicity: The inherent risk of hepatotoxicity and agranulocytosis associated with Amodiaquine, linked to its metabolic activation, remains a significant challenge. nih.govnih.gov While designing analogs like FAQ is a promising strategy, ensuring a complete lack of toxicity while maintaining high potency is a delicate balancing act for medicinal chemists. liverpool.ac.uk

Pharmacokinetics and Bioavailability: Achieving optimal pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) is a universal challenge in drug development. For Amodiaquine analogs, ensuring they reach the target site in sufficient concentration without rapid degradation is critical for efficacy. nih.govasm.org

Cost and Accessibility: For diseases like malaria that disproportionately affect low-income regions, the cost of drug development and manufacturing is a major consideration. nih.gov Research into more efficient and cost-effective synthetic routes for Amodiaquine and its active pharmaceutical ingredients is crucial for ensuring global accessibility. acs.org

Interactive Data Table: Research Challenges in Amodiaquine Development

ChallengeDescriptionResearch Approach/Mitigation StrategyReference(s)
Parasite Resistance Emergence of P. falciparum strains resistant to Amodiaquine, often with cross-resistance to Chloroquine.Development of hybrid molecules; use in combination therapies (e.g., ACTs); design of analogs that evade resistance mechanisms. nih.gov, researchgate.net, nih.gov
Metabolic Toxicity Formation of reactive quinoneimine metabolites leading to potential hepatotoxicity and agranulocytosis.Structural modification to block metabolic activation, such as replacing the 4'-hydroxyl group (e.g., Fluoro-amodiaquine). nih.gov, nih.gov, liverpool.ac.uk
Sub-optimal Pharmacokinetics Variability in drug exposure among different patient populations (e.g., children), potentially leading to reduced efficacy.Pooled analysis of pharmacokinetic data to propose optimized dosing regimens; development of analogs with improved metabolic stability. nih.gov, asm.org
Complex and Costly Synthesis Manufacturing processes can be low-yield and require expensive or hazardous materials, driving up costs.Process development to establish robust, cost-competitive, and high-yield synthetic routes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN3O+ B1234776 Amodiaquine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23ClN3O+

Molecular Weight

356.9 g/mol

IUPAC Name

[5-[(7-chloroquinolin-4-yl)amino]-2-hydroxyphenyl]methyl-diethylazanium

InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/p+1

InChI Key

OVCDSSHSILBFBN-UHFFFAOYSA-O

Canonical SMILES

CC[NH+](CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Amodiaquine 1+

Strategies for Structural Modification and Analog Synthesis

The molecular architecture of amodiaquine (B18356), characterized by a 7-chloroquinoline (B30040) core linked to a (diethylaminomethyl)phenol side chain, offers multiple sites for structural modification. nist.govebi.ac.uk Researchers have systematically altered each component of the molecule—the quinoline (B57606) ring, the N-alkyl side chain, and the aniline (B41778) moiety—to investigate structure-activity relationships. nih.gov

The quinoline ring is a critical pharmacophore, and modifications to this system have been a key focus of analog synthesis. nih.gov Strategies have involved the introduction of various substituents at different positions on the quinoline core to modulate the electronic and steric properties of the molecule.

Researchers have synthesized a series of amodiaquine derivatives by introducing a range of electron-withdrawing and electron-donating groups onto the quinoline ring. mdpi.com These substituents include hydrogen (H), fluoro (F), trifluoromethyl (CF₃), nitro (NO₂), cyano (CN), and methoxy (B1213986) (CH₃O) groups. mdpi.com A patent for preparing amodiaquine analogs also describes the possibility of placing a halogen group at the 5, 6, 7, or 8 position of the quinoline ring. google.com Furthermore, analogs with 7-bromo, 7-iodo, and 7-trifluoromethylquinoline moieties have been synthesized to assess the impact of different substituents at the 7-position. jst.go.jp

Table 1: Examples of Modifications on the Quinoline Ring System of Amodiaquine(1+)

Position on Quinoline RingSubstituentReference
Multiple PositionsH, F, CF₃, NO₂, CN, CH₃O mdpi.com
5, 6, 7, or 8Halogen (F, Cl, Br, I) google.com
7Bromo (Br) jst.go.jp
7Iodo (I) jst.go.jp
7Trifluoromethyl (CF₃) jst.go.jp

The N-alkyl side chain of amodiaquine plays a significant role in the molecule's pharmacokinetic properties. Consequently, numerous alterations have been explored to create more metabolically stable and effective analogs. liverpool.ac.uk

One common strategy involves replacing the terminal diethylamino group with various heterocyclic rings. researchgate.net Efficient synthetic routes have been developed to produce analogs bearing a piperazine (B1678402) or a morpholine (B109124) ring at the 4'-position, combined with diverse heterocyclic amino side chains. researchgate.net Other modifications include the incorporation of a pyrrolidinyl ring, which has shown improved metabolic stability. researchgate.net The synthesis of analogs with a diisopropylamine (B44863) side chain has also been reported. nih.gov

Researchers have also investigated the impact of chain length and steric bulk. nih.govnih.gov This includes the synthesis of short-chain analogs and the replacement of one of the ethyl groups with a bulkier or aromatic ring. nih.gov To enhance metabolic stability, the diethylamine (B46881) side chain has been replaced with a tert-butylamine (B42293) group. liverpool.ac.uk

Table 2: Examples of Alterations of the N-Alkyl Side Chain of Amodiaquine(1+)

Modification TypeSpecific AlterationReference
Heterocyclic ReplacementPiperazine ring researchgate.net
Heterocyclic ReplacementMorpholine ring researchgate.net
Heterocyclic ReplacementPyrrolidinyl ring researchgate.net
Steric/Functional Group ChangeDiisopropylamine side chain nih.gov
Steric/Functional Group Changetert-Butylamine group liverpool.ac.uk
Chain Length/BulkShorter side chains nih.govnih.gov

The aniline moiety of amodiaquine, particularly the 4'-hydroxyl group, is a known site of metabolism that can lead to the formation of a reactive quinone-imine metabolite. nih.govcore.ac.uk A primary goal of modifying this part of the molecule has been to block this metabolic pathway. nih.govnih.gov

A prominent strategy is the replacement of the para-hydroxyl group with a fluorine atom to generate fluoro-amodiaquine (FAQ). nih.govnih.gov The strength of the carbon-fluorine bond prevents the in vivo bioactivation to the toxic quinone-imine. Another approach involves shifting the hydroxyl group from the para- to the meta-position of the aniline ring to create isotebuquine analogues, which also avoids quinone-imine formation. core.ac.uk

Beyond these changes, the 4'-hydroxyl group has been replaced with various other functionalities. These include different amino groups, such as a 3'-pyrrolidinamino group. researchgate.net Furthermore, synthetic methods have been developed to substitute the hydroxyl group with a range of hydrophobic alkyl, aryl, or heteroaryl substituents. researchgate.net The introduction of a p-chlorophenyl moiety at the 5'-position of the hydroxyaniline side chain has also been explored. nih.gov

Table 3: Examples of Substitutions on the Aniline Moiety of Amodiaquine(1+)

Modification StrategySpecific Substituent/ChangeReference
Metabolic BlockingReplacement of 4'-OH with Fluorine (-F) nih.govnih.gov
Isomeric ShiftShift of -OH group to the meta position core.ac.uk
Functional Group ReplacementReplacement of 4'-OH with various amino groups researchgate.net
Functional Group ReplacementReplacement of 4'-OH with alkyl, aryl, or heteroaryl groups researchgate.net
Additional Substitutionp-chlorophenyl moiety at the 5'-position nih.gov

Alterations of the N-Alkyl Side Chain

Advanced Synthetic Approaches and Methodologies

In addition to traditional synthetic methods, more advanced techniques are being employed to synthesize amodiaquine and its analogs. These methodologies offer advantages such as improved efficiency, reduced environmental impact, and novel pathways for functionalization.

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been instrumental in the functionalization of the amodiaquine scaffold. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high reliability and versatility. nih.gov

The Suzuki-Miyaura cross-coupling reaction has been a key step in the synthesis of 4'-substituted amodiaquine analogs. researchgate.net This palladium-catalyzed reaction allows for the introduction of various alkyl, aryl, or heteroaryl groups at the 4'-position of the aniline ring, providing analogs that cannot be metabolized into toxic quinone-imines. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are generally crucial for effectively creating the aromatic C-N bonds found in many amodiaquine derivatives. nih.gov Other palladium(0)-catalyzed reactions have been used for the intramolecular functionalization of C-H bonds to create dihydroquinoline intermediates, which are precursors to quinoline derivatives. researchgate.net These advanced catalytic methods provide access to a wide chemical space for the design and synthesis of novel amodiaquine-based compounds. nih.gov

Table of Mentioned Compounds

Compound Name
Amodiaquine(1+)
Amodiaquine
Fluoro-amodiaquine (FAQ)
Isotebuquine
Tebuquine (B1682963)
4-acetamidophenol
4,7-dichloroquinoline (B193633)
Diethylamine
Paraformaldehyde
Amodiaquine-zinc (II) complex
Diethoxymethylene malonate

Green Chemistry Principles in Amodiaquine(1+) Synthesis

The traditional synthesis of amodiaquine has been re-evaluated in recent years through the lens of green chemistry, aiming to reduce the environmental impact and improve efficiency. Conventional methods often involve multiple steps with the isolation of intermediates, leading to longer production times, complex operations, and the use of hazardous solvents like alcohol, which poses environmental and health risks. openaccessjournals.comgoogle.com

Key features of this green synthetic approach include the elimination of environmentally objectionable solvents and the ability to perform the reaction in aqueous acidic solutions, such as acetic acid or hydrochloric acid. google.com The reaction conditions are also optimized to be more energy-efficient, with temperatures for certain steps being maintained around 110°C to prevent the formation of byproducts. google.com One specific example of a one-pot synthesis involves reacting 4-aminophenol (B1666318) and 4,7-dichloroquinoline in acetic acid, followed by the addition of formaldehyde (B43269) and diethylamine. hsc.edu The final product can then be directly crystallized from the reaction mixture. google.com

Another green approach that has been explored is the use of water as a solvent for the synthesis, further reducing the reliance on harmful organic solvents. google.com Mechanochemical synthesis, a solvent-free method, has also been investigated for creating derivatives of amodiaquine, which reduces environmental contamination by eliminating the use of organic solvents and often involves shorter reaction times. ceon.rs These green chemistry approaches align with the growing need for sustainable and environmentally friendly pharmaceutical manufacturing processes. sgsci.org

Derivatization for Profile Optimization in Preclinical Research

The derivatization of amodiaquine is a key strategy in preclinical research to address challenges such as drug resistance and to enhance its therapeutic profile. openaccessjournals.com Structural modifications primarily target the side chains or substituents on the quinoline ring to improve pharmacokinetic properties, reduce toxicity, and boost activity against resistant strains. openaccessjournals.com

Design of Analogs for Enhanced Biological Activity Profiles

Researchers have synthesized numerous amodiaquine analogs with the goal of improving efficacy. Modifications often involve altering the 4'-hydroxy group and the diethylamino side chain. For instance, replacing the 4'-hydroxy group with various amino groups has led to new series of analogs. researchgate.netrroij.com The introduction of a 3'-pyrrolidinamino group in place of the 3'-diethylamino function has also been explored. researchgate.net

One notable analog is AQ-13, which has modifications to improve its solubility and stability, demonstrating effectiveness against chloroquine-resistant strains. openaccessjournals.com Another approach involves the synthesis of dual-function analogs designed to target multiple pathways within the parasite, which could potentially reduce the development of resistance. openaccessjournals.com

The following table summarizes some amodiaquine analogs and their reported activity enhancements in preclinical studies:

AnalogModificationReported Activity EnhancementReference(s)
AQ-13 Improved solubility and stabilityEffective against chloroquine-resistant strains openaccessjournals.com
Isoquine (B1199177) (ISQ1) Interchange of the 3'-hydroxyl and 4'-Mannich side-chainPotent antimalarial activity against resistant strains; excellent oral in vivo activity researchgate.net
4'-Fluoro-N-tert-butylamodiaquine (2k) Replacement of 4'-hydroxy with fluorine and diethylamino with tert-butylPotent activity against sensitive and resistant parasites; good oral bioavailability nih.gov
PM6280 Replacement of 4'-hydroxy with N-methylpiperazino group and diethylamino with pyrrolidino groupLow nanomolar activity against sensitive and resistant strains rroij.com
PM6577 Replacement of 4'-hydroxy with morpholino group and diethylamino with pyrrolidino groupLow nanomolar activity against sensitive and resistant strains rroij.com
Amodiaquine-zinc complex Derivatization with zinc (II) ionEnhanced parasitemia suppression in established malaria infection in mice ceon.rs
N-butyl-4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzamidine (1e) N-alkyl (piperazin-1-yl)methyl benzamidine (B55565) moiety97.65% suppression at 75 mg/kg/day in mice researchgate.net
4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)]-N-(4-methylpentan-2-yl)benzamidine (1f) N-alkyl (piperazin-1-yl)methyl benzamidine moiety99.18% suppression at 50 mg/kg/day in mice researchgate.net

Chemical Modifications to Modulate Metabolic Pathways in Non-Human Systems

A significant focus of amodiaquine derivatization is to alter its metabolic pathways to reduce the formation of toxic metabolites. The toxicity of amodiaquine has been linked to the formation of a reactive quinoneimine metabolite. researchgate.netnih.gov

To circumvent this, researchers have designed analogs where the molecular structure is modified to block or alter the metabolic sites. A key strategy is the interchange of the 3'-hydroxyl and 4'-Mannich side-chain functions, as seen in isoquine. researchgate.net Metabolism studies in rat models showed that isoquine does not undergo bioactivation to the toxic quinoneimine, and instead is cleared through glucuronidation. researchgate.net

Another approach is the replacement of the 4'-hydroxy group with atoms like fluorine or chlorine. nih.gov For example, 4'-fluoro-N-tert-butylamodiaquine was developed to avoid metabolism to toxic derivatives. nih.gov Similarly, replacing the diethylamino side chain with a pyrrolidino group has been shown to improve metabolic stability. rroij.com

The following table outlines chemical modifications aimed at modulating metabolic pathways and their outcomes in non-human systems:

Chemical ModificationRationaleOutcome in Non-Human Systems (e.g., rat models)Reference(s)
Interchange of 3'-hydroxyl and 4'-Mannich side-chain (e.g., Isoquine) Block formation of toxic quinoneimine metaboliteDoes not undergo in vivo bioactivation; cleared by Phase II glucuronidation researchgate.net
Replacement of 4'-hydroxy group with fluorine or chlorine Inhibit metabolic activation to toxic quinoneimine metabolitesReduced or eliminated bioactivation nih.govliverpool.ac.uk
Replacement of diethylamino side chain with a pyrrolidino group Improve metabolic stabilityGreatly improved metabolic stability rroij.com
Replacement of diethylamino side-chain with a tert-butyl group Prevent P450 dealkylationPrevented P450 dealkylation liverpool.ac.uk
Inclusion of a group at the C-5' position Reduce or eliminate bioactivationReduced or eliminated formation of glutathione (B108866) conjugates in vivo nih.gov

These derivatization strategies highlight the ongoing efforts in medicinal chemistry to refine the properties of amodiaquine, aiming for compounds with enhanced efficacy and a more favorable safety profile for potential future therapeutic applications.

Mechanistic Investigations of Amodiaquine 1+ Action at the Molecular and Cellular Level

Molecular Target Elucidation and Binding Interactions

The therapeutic action of Amodiaquine(1+), the biologically active protonated form of amodiaquine (B18356), is primarily attributed to its interaction with specific molecular targets within the malaria parasite, Plasmodium falciparum. Research has focused on understanding these interactions to clarify its mechanism of action and its effectiveness against certain chloroquine-resistant parasite strains.

A central mechanism of Amodiaquine(1+) is its interference with the parasite's heme detoxification process. patsnap.comopenaccessjournals.com During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (Fe(II)-protoporphyrin IX). patsnap.comresearchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin. patsnap.comopenaccessjournals.com Amodiaquine(1+), like other 4-aminoquinoline (B48711) drugs, disrupts this crucial detoxification pathway. openaccessjournals.comdrugbank.comnih.gov

Studies have demonstrated that amodiaquine binds to free heme, specifically Fe(II)-protoporphyrin IX, forming a complex. researchgate.netdrugbank.com This binding prevents the conversion of heme into hemozoin. openaccessjournals.comresearchgate.netjournals.co.za The accumulation of the toxic drug-heme complex and free heme leads to membrane damage and parasite death. drugbank.comnih.gov The inhibition of heme polymerization is considered a primary molecular basis for its antimalarial activity. drugbank.comjournals.co.zancats.io Research has shown that amodiaquine can block the spontaneous formation of β-hematin (synthetic hemozoin), further supporting its role as a heme polymerization inhibitor. journals.co.za

DrugPrimary Molecular TargetEffect on TargetConsequence for Pathogen
Amodiaquine(1+) Fe(II)-protoporphyrin IX (Heme) drugbank.comBinds to heme, inhibiting its polymerization into hemozoin openaccessjournals.comnih.govjournals.co.zaAccumulation of toxic free heme, leading to membrane disruption and parasite death drugbank.com

Nucleic Acids: Some evidence indicates that amodiaquine may interfere with the parasite's DNA and RNA synthesis. patsnap.com It is thought to intercalate into the parasite's nucleic acids, which would hinder essential replication and transcription processes, thereby impairing the parasite's ability to multiply. patsnap.com

Protein Targets: Amodiaquine has been shown to interact with specific proteins in both the parasite and the host.

Histamine N-methyltransferase (HNMT): Amodiaquine is recognized as an inhibitor of the human enzyme HNMT. drugbank.comnih.gov This enzyme is involved in the metabolism of histamine. drugbank.com

Cathepsin B: Studies have identified the host enzyme Cathepsin B as a target for amodiaquine. researchgate.net By inhibiting this endosomal protease, amodiaquine can reduce the entry of certain pathogens that rely on it to enter the host cell cytoplasm. researchgate.net

Glutathione-dependent degradation: Amodiaquine has been found to competitively inhibit the degradation of heme by glutathione (B108866). nih.gov This action prevents the detoxification of non-polymerized heme that may exit the food vacuole, allowing it to accumulate in membranes and exert its toxic effects. nih.gov

The interaction between Amodiaquine(1+) and its primary target, heme, is a non-covalent binding event. researchgate.net The chemical structure of amodiaquine, a 4-aminoquinoline derivative, is crucial for this interaction. openaccessjournals.comvt.edu Structural studies and molecular modeling suggest that the quinoline (B57606) core of the drug engages in π-π stacking interactions with the porphyrin ring of heme. researchgate.net

Solution-state NMR studies on similar quinoline drugs complexed with heme have provided insights into the binding mode. These studies reveal that the drug molecule does not sit directly over the iron center of the porphyrin but is displaced to one side, optimizing the π-π interaction between the aromatic systems. researchgate.net The aliphatic side chain of the drug also plays a role in stabilizing the drug-heme complex. researchgate.net This binding sequesters the heme molecule, physically preventing it from being incorporated into the growing hemozoin crystal. mdpi.comresearchgate.net

Identification of Other Potential Protein and Nucleic Acid Targets

Cellular and Biochemical Pathway Interference

The molecular interactions of Amodiaquine(1+) translate into significant disruptions of essential cellular and biochemical pathways within the pathogen.

The primary cellular consequence of Amodiaquine(1+)'s action is the complete disruption of the parasite's heme detoxification system. patsnap.comopenaccessjournals.com By inhibiting heme polymerase activity through direct binding to Fe(II)-protoporphyrin IX, the drug causes a buildup of toxic heme within the parasite's food vacuole. drugbank.comnih.gov This accumulation is cytotoxic due to heme's ability to destabilize and lyse membranes, peroxidize lipids, and inhibit other enzymes. researchgate.net The failure to detoxify heme is a critical failure for the parasite, leading directly to its death. openaccessjournals.com Studies treating parasitized red blood cells with amodiaquine show a dose-dependent increase in intracellular free heme, which corresponds with a decrease in hemozoin and parasite killing. nih.govnih.gov

Pathway AffectedMechanism of Interference by Amodiaquine(1+)Cellular Outcome
Heme Detoxification Inhibition of hemozoin formation via heme binding openaccessjournals.comdrugbank.comjournals.co.zaAccumulation of toxic heme; membrane lysis researchgate.netnih.gov
Redox Homeostasis Generation of ROS via heme accumulation and drug metabolism patsnap.comnih.govOxidative damage to lipids, proteins, and DNA; depletion of antioxidants ajol.infonih.gov

Interference with Nucleic Acid Synthesis and Replication in Target Organisms (In Vitro)

Amodiaquine(1+), the active form of amodiaquine, is understood to interfere with the synthesis of nucleic acids in target organisms, a mechanism shared with other 4-aminoquinoline compounds. nih.govpatsnap.comnih.gov In vitro studies suggest that amodiaquine binds to nucleoproteins and intercalates into double-stranded DNA. nih.govpatsnap.com This interaction is thought to inhibit the function of both DNA and RNA polymerases, thereby preventing the replication and transcription processes essential for the parasite's survival and proliferation. nih.govpatsnap.comnih.govrwandafda.gov.rw

The inhibitory action on nucleic acid synthesis is a key component of its plasmodicidal activity. nih.govselleckchem.comrjptonline.org By disrupting these fundamental cellular processes, amodiaquine(1+) effectively halts the production of new proteins and the replication of genetic material, leading to the death of the parasite. nih.govselleckchem.com Recent research has also highlighted that amodiaquine can inhibit rRNA transcription, a critical step in ribosome biogenesis, by causing the degradation of the catalytic subunit of RNA polymerase I. nih.gov This action occurs independently of DNA damage and points to a distinct mechanism for disrupting protein synthesis machinery. nih.gov

Inhibition of Glutathione-Dependent Heme Degradation

A crucial aspect of amodiaquine's(1+) mechanism of action is its interference with the parasite's heme detoxification process. patsnap.comopenaccessjournals.com When the malaria parasite digests hemoglobin within its food vacuole, it releases toxic free heme. patsnap.comnih.gov The parasite typically neutralizes this threat by polymerizing the heme into an inert crystalline substance called hemozoin. patsnap.comresearchgate.netresearchgate.net However, a significant portion of non-polymerized heme is thought to exit the food vacuole and undergo degradation by glutathione (GSH). nih.govresearchgate.net

In vitro studies have demonstrated that amodiaquine competitively inhibits this glutathione-dependent degradation of heme. nih.govresearchgate.net This inhibition leads to an accumulation of toxic heme, which can then associate with cellular membranes. nih.gov The build-up of membrane-associated heme is dose- and time-dependent and is directly linked to parasite death, as the heme disrupts membrane barrier properties and ion homeostasis. nih.govresearchgate.net The ability of amodiaquine to inhibit the interaction between glutathione and heme has been confirmed in non-radiolabeled assays, further supporting this mechanism. nih.gov This inhibition of a key detoxification pathway, alongside the disruption of hemozoin formation, results in a lethal accumulation of toxic heme within the parasite. patsnap.compharmgkb.org

Inhibitory Action of Amodiaquine on Heme Detoxification
Target Pathway
Glutathione (GSH)-dependent heme degradation
Heme polymerization into hemozoin
Result
Accumulation of toxic free heme
Increased oxidative stress

Intracellular Distribution and Accumulation Research

Studies on Subcellular Localization within Parasitic Food Vacuoles

Amodiaquine, as a weak base, is known to accumulate to high concentrations within the acidic food vacuole of the malaria parasite. rwandafda.gov.rwnih.govresearchgate.net This accumulation is an energy-dependent process, significantly reduced at lower temperatures and in the absence of glucose, and is driven by a transmembrane proton gradient maintained by a vacuolar ATPase. nih.gov The acidic environment of the food vacuole (around pH 5.2) causes the protonation of the weakly basic amodiaquine, trapping the charged amodiaquine(1+) molecule inside. nih.govresearchgate.net

Studies have shown that amodiaquine accumulates to levels 2- to 3-fold greater than chloroquine (B1663885), which likely contributes to its superior inherent activity against the parasite. nih.gov This higher accumulation is surprising given that amodiaquine is a weaker base than chloroquine. This suggests the existence of an intraparasitic binding component, or 'receptor', for which amodiaquine may have a higher affinity, further enhancing its concentration within the food vacuole. nih.gov The localization of amodiaquine to the food vacuole is critical for its mechanism of action, as this is the site of hemoglobin digestion and heme detoxification. openaccessjournals.comresearchgate.net Interestingly, treatment with amodiaquine has been shown to cause the cytoplasmic mislocalization of PfAtg18, a protein that normally localizes to the food vacuole, suggesting the drug may interfere with protein transport pathways to this organelle. portlandpress.com

Factors Influencing Amodiaquine Accumulation in the Food Vacuole
Factor
pH Gradient
Energy Dependence
Intraparasitic Binding
Comparative Accumulation

Membrane Interaction and Permeation Studies

The interaction of amodiaquine with biological membranes is a key factor in its ability to reach its intracellular target. Studies using lipid model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylserine (B1226503) (DPPS), have provided insights into these interactions. nih.gov Research indicates that the interaction is a mix of electrostatic and hydrophobic forces. nih.gov

It is suggested that the quinoline ring of amodiaquine inserts itself into the lipid bilayer, while its phenol (B47542) ring and tertiary amine group are oriented towards the headgroup region. nih.gov Amodiaquine has been observed to have opposing effects on the ordering of the lipid acyl chains, increasing order in the deeper regions of the bilayer while decreasing it near the headgroups. nih.gov The presence of amodiaquine was found to most significantly affect the more organized gel phase of the lipid domains. nih.gov Permeability studies with Caco-2 cells, a model for the intestinal barrier, have been used to evaluate the absorption of amodiaquine analogs, indicating that such models are valuable for assessing how structural modifications impact membrane permeation. rroij.com These interactions with and permeation through membranes are critical initial steps for the drug to enter the host cell and subsequently the parasite to exert its effect. nih.govresearchgate.net

Molecular Basis of Drug Resistance to Amodiaquine 1+

Genetic Determinants of Parasite Resistance

The genetic basis of amodiaquine (B18356) resistance in P. falciparum is complex, involving mutations in several key genes. These mutations alter the function of transporter proteins, reducing the accumulation of the drug at its site of action within the parasite.

The P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) is a principal determinant of resistance to quinoline (B57606) drugs, including amodiaquine. nih.govmalariaworld.orgnih.gov Located on the membrane of the parasite's digestive vacuole (DV), this transporter plays a central role in the efflux of drugs from this acidic organelle. nih.govnih.gov Mutations in the pfcrt gene are strongly associated with resistance to both chloroquine and amodiaquine. nih.govmalariaworld.orgresearchgate.net

The mutation from lysine (B10760008) (K) to threonine (T) at codon 76 (K76T) is considered a critical change for conferring resistance. malariaworld.orgresearchgate.net However, resistance levels, particularly to amodiaquine's active metabolite, desethylamodiaquine (B193632) (DEAQ), are more accurately predicted by specific haplotypes involving codons 72 to 76. nih.govcabidigitallibrary.org

Two key haplotypes are frequently implicated in amodiaquine resistance:

SVMNT : This haplotype is correlated with high-level in vitro resistance to DEAQ and has been linked to clinical failure of amodiaquine. nih.govresearchgate.net The SVMNT haplotype is prevalent in parasite populations in South America and parts of Asia. nih.govcabidigitallibrary.org Studies have provided in vivo evidence that the SVMNT allele can confer amodiaquine resistance independently of the pfmdr1 genotype. nih.gov

CVIET : This haplotype, predominant in many parts of Africa, is also associated with chloroquine resistance. nih.gov While it is a necessary component for resistance, it appears insufficient on its own to confer high-level clinical resistance to amodiaquine, often requiring additional mutations in other genes, such as pfmdr1. nih.gov

Gene-editing studies creating isogenic parasite lines have confirmed that region-specific pfcrt haplotypes, such as the "Dd2" haplotype common in Southeast Asia, confer partial cross-resistance to amodiaquine. nih.gov

Table 1: Key PfCRT Haplotypes and Their Association with Amodiaquine(1+) Resistance

PfCRT Haplotype (Codons 72-76)Associated Amodiaquine(1+) Resistance LevelGeographic PrevalenceReference
CVMNK (Wild Type)SusceptibleGlobal (pre-resistance) researchgate.net
CVIETReduced susceptibility; requires other mutations (e.g., in PfMDR1) for high-level clinical resistance.Africa nih.gov
SVMNTHigh-level resistance, particularly to the active metabolite desethylamodiaquine (DEAQ).South America, Asia nih.govcabidigitallibrary.org

The P. falciparum multidrug resistance 1 (pfmdr1) gene encodes a P-glycoprotein homolog (Pgh-1), another transporter located on the digestive vacuole membrane. cabidigitallibrary.org Polymorphisms in pfmdr1 modulate the parasite's susceptibility to a range of antimalarials, including amodiaquine. nih.govnih.gov While PfCRT is the primary driver, PfMDR1 variants can enhance the level of resistance. nih.govnih.gov

Several single nucleotide polymorphisms (SNPs) in pfmdr1 are associated with amodiaquine treatment outcomes:

N86Y : The mutation from asparagine (N) to tyrosine (Y) at codon 86 is strongly associated with amodiaquine resistance. nih.govdiva-portal.org Selection for the 86Y allele is often observed following amodiaquine treatment, and individuals infected with parasites carrying this mutation are more likely to experience recurrent infection after treatment with artesunate-amodiaquine (ASAQ). nih.govnih.govresearchgate.net

Y184F : This polymorphism, involving a change from tyrosine (Y) to phenylalanine (F) at codon 184, is also implicated in modulating drug response. nih.gov

D1246Y : A mutation from aspartic acid (D) to tyrosine (Y) at codon 1246 is another marker associated with decreased sensitivity to amodiaquine. nih.gov

The combination of these SNPs into specific haplotypes, such as the YYY haplotype (86Y, 184Y, 1246Y), has been linked to amodiaquine treatment failures. diva-portal.org Conversely, parasites with the wild-type N86 allele are more susceptible to amodiaquine. nih.govresearchgate.net A novel mutation, N86F, has also been detected, although its significance for amodiaquine resistance is not yet fully understood. nih.govresearchgate.net

Table 2: Key PfMDR1 Polymorphisms and Their Association with Amodiaquine(1+) Resistance

PfMDR1 CodonPolymorphismEffect on Amodiaquine(1+) SusceptibilityReference
86N86Y86Y allele is selected by amodiaquine and associated with treatment failure. nih.govnih.govresearchgate.net
184Y184FModulates drug susceptibility, often as part of a haplotype. nih.gov
1246D1246Y1246Y allele is associated with decreased sensitivity to amodiaquine. nih.gov

While pfcrt and pfmdr1 are the most well-characterized determinants, research has identified other genetic loci that may contribute to or modulate amodiaquine resistance.

P. falciparum Kelch 13 (K13) : Mutations in the propeller domain of the K13 gene are the primary markers for artemisinin (B1665778) resistance. nih.govparasite-journal.org Although not directly causing amodiaquine resistance, the presence of K13 mutations is highly relevant. oup.com In the context of artemisinin-based combination therapies (ACTs) like ASAQ, resistance to the artemisinin component means that treatment success relies almost entirely on the partner drug. Therefore, high rates of amodiaquine resistance, driven by pfcrt and pfmdr1 mutations, combined with emerging K13 mutations, can lead to complete failure of the combination therapy. oup.com

Other Transporters and Proteins :

P. falciparum amino acid transporter (PfAAT1) : Located in the digestive vacuole membrane, mutations in this transporter have been linked to the evolution of chloroquine resistance and may play a role in the response to the structurally similar amodiaquine. biorxiv.org

P. falciparum multidrug resistance-associated protein 1 (pfmrp1) : Mutations in this gene have been associated with reduced sensitivity to chloroquine and other antimalarials, suggesting a potential role in amodiaquine efflux and resistance. cabidigitallibrary.org

Deubiquitinating enzyme 1 (ubp1) : This enzyme has been linked with resistance to both chloroquine and artesunate (B1665782), indicating its potential involvement in the broader mechanism of quinoline resistance. nih.gov

Involvement of Plasmodium falciparum Multidrug Resistance 1 (PfMDR1) Gene Polymorphisms

Drug Efflux and Transport Mechanisms in Resistant Strains (In Vitro)

In vitro studies have been instrumental in elucidating the biochemical mechanisms by which genetic mutations confer amodiaquine resistance. These studies focus on how altered transporter proteins affect drug accumulation within the parasite's digestive vacuole.

Amodiaquine, like chloroquine, is a weak base that is thought to accumulate in the acidic environment of the parasite's digestive vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govnih.govimrpress.com Resistance is primarily mediated by preventing this accumulation.

In vitro research has demonstrated that resistant P. falciparum strains exhibit an energy-dependent drug efflux mechanism that actively pumps the drug out of the digestive vacuole. nih.govacs.org This efflux is mediated by the mutant forms of the PfCRT protein. nih.govmalariaworld.orgnih.gov Functional expression of PfCRT isoforms in Xenopus laevis oocytes has confirmed that mutant PfCRT variants can transport amodiaquine, whereas the wild-type protein cannot. anu.edu.au This transport reduces the drug's concentration at its site of action, allowing the parasite to survive. nih.govnih.gov Studies have characterized this as a saturable and inhibitable efflux system capable of transporting structurally related quinoline drugs, including amodiaquine. acs.org

Genetic cross experiments between different parasite strains have shown that specific pfcrt and pfmdr1 allele combinations lead to distinct resistance phenotypes. pnas.org For instance, a cross between a Brazilian strain (7G8) and a Ghanaian strain (GB4) revealed that the combination of the pfcrt7G8 and pfmdr17G8 alleles resulted in significantly higher levels of resistance to desethylamodiaquine compared to other combinations. pnas.org

Investigation of Enhanced Drug Efflux from Digestive Vacuoles

Cross-Resistance Patterns with Related 4-Aminoquinolines and Other Antimalarials (In Vitro/Animal Models)

Cross-resistance between amodiaquine (AQ) and other antimalarial drugs, particularly the structurally related 4-aminoquinoline (B48711), chloroquine (CQ), is a significant concern in malaria treatment and control. nih.gov In vitro studies and animal models have been instrumental in elucidating these complex resistance patterns.

Amodiaquine generally retains some activity against chloroquine-resistant strains of Plasmodium falciparum, although a decreased susceptibility is often observed. wellcomeopenresearch.orgnih.gov This suggests that while the mechanisms of resistance to these two drugs may be similar, they are not identical. wellcomeopenresearch.orgnih.gov The primary active metabolite of amodiaquine, desethylamodiaquine (DEAQ), has been shown to have a significant correlation in its 50% inhibitory concentrations (IC50s) with chloroquine, indicating that cross-resistance observed clinically may be more closely linked to the metabolite than the parent drug. ajtmh.org

Studies on P. falciparum isolates have revealed significant positive correlations between the in vitro activity of amodiaquine and other antimalarials. For instance, a study on isolates from Senegal found a significant correlation between the IC50 values of amodiaquine and those of chloroquine, quinine (B1679958), and pyronaridine, suggesting a degree of in vitro cross-resistance. oup.com Similarly, research on Philippine strains of P. falciparum showed that all isolates with in vitro resistance to amodiaquine were also resistant to chloroquine. nih.gov Some isolates exhibited cross-resistance to a combination of chloroquine, quinine, and mefloquine. nih.gov

In Plasmodium vivax, a significant correlation has also been observed between the in vitro susceptibilities to amodiaquine and chloroquine. asm.org While amodiaquine can still be effective against chloroquine-resistant P. vivax, there is a clear pattern of cross-resistance. asm.org

Animal model studies using Plasmodium berghei have further illuminated these patterns. The selection of amodiaquine-resistant P. berghei lines has been shown to result in parasites with reduced susceptibility to a range of other antimalarials. wellcomeopenresearch.orgwellcomeopenresearch.org One study reported that an amodiaquine-resistant line also showed decreased sensitivity to chloroquine (6-fold), artemether (B1667619) (10-fold), primaquine (B1584692) (5-fold), piperaquine (B10710) (2-fold), and lumefantrine (B1675429) (3-fold). wellcomeopenresearch.orgwellcomeopenresearch.org This development of a "multidrug-resistant" phenotype highlights the potential for amodiaquine resistance to compromise the efficacy of other antimalarial treatments. wellcomeopenresearch.orgwellcomeopenresearch.org

The molecular basis for this cross-resistance often involves genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1). nih.govwellcomeopenresearch.org Specific mutations in these genes are associated with altered susceptibility to multiple drugs. For example, the pfcrt K76T mutation is a well-established marker for chloroquine resistance and is also associated with decreased sensitivity to amodiaquine. wellcomeopenresearch.org Similarly, certain pfmdr1 haplotypes can modulate the response to both amodiaquine and other antimalarials. pnas.orgdiva-portal.org

**Table 1: In Vitro Cross-Resistance of Amodiaquine with Other Antimalarials in *P. falciparum***

Antimalarial Drug Correlation with Amodiaquine (r²) P-value Finding Reference
Chloroquine 0.14 < 0.001 Significant positive correlation oup.com
Quinine 0.21 < 0.001 Significant positive correlation oup.com
Pyronaridine 0.34 < 0.001 Significant positive correlation oup.com
Desethylamodiaquine High correlation Not specified Significant rank-order correlation with chloroquine ajtmh.org
Mefloquine Not specified Not specified Some isolates showed cross-resistance nih.gov

Table 2: Cross-Resistance Profile of Amodiaquine-Resistant P. berghei (Animal Model)

Antimalarial Drug Fold Change in ED90 Finding Reference
Chloroquine 6-fold increase Loss of susceptibility wellcomeopenresearch.orgwellcomeopenresearch.org
Artemether 10-fold increase Loss of susceptibility wellcomeopenresearch.orgwellcomeopenresearch.org
Primaquine 5-fold increase Loss of susceptibility wellcomeopenresearch.orgwellcomeopenresearch.org
Piperaquine 2-fold increase Loss of susceptibility wellcomeopenresearch.orgwellcomeopenresearch.org
Lumefantrine 3-fold increase Loss of susceptibility wellcomeopenresearch.orgwellcomeopenresearch.org

Laboratory Induction and Characterization of Resistance Phenotypes (In Vitro/Animal Models)

The induction of amodiaquine resistance in a laboratory setting provides a controlled environment to study the genetic and phenotypic changes that confer resistance. This process, while often time-consuming, is crucial for understanding the mechanisms of resistance and for the preclinical evaluation of new antimalarial compounds. wellcomeopenresearch.org

In vitro, resistance to amodiaquine can be induced in P. falciparum by exposing the parasites to gradually increasing concentrations of the drug over an extended period. asm.org This "ramp up" approach mimics the drug pressure that parasites might experience in a clinical setting. However, inducing stable resistance in vitro can be challenging, and the resulting resistant phenotypes may not always be stable. wellcomeopenresearch.org

A more common and often more successful approach is the in vivo induction of resistance using rodent malaria models, such as P. berghei in mice. wellcomeopenresearch.orgnih.gov In one such study, amodiaquine resistance was successfully induced in P. berghei ANKA strain within thirty-six passages of the parasite in mice treated with the drug. wellcomeopenresearch.orgnih.govwellcomeopenresearch.org The resulting resistant line exhibited a significant increase in the effective dose required to reduce parasitemia by 90% (ED90) compared to the sensitive parent line (19.13 mg/kg vs 4.29 mg/kg). wellcomeopenresearch.orgnih.govwellcomeopenresearch.org

Characterization of these laboratory-induced resistant phenotypes often involves several key steps:

Stability of Resistance: A crucial aspect is to determine if the resistance is stable in the absence of drug pressure. In the P. berghei study, the selected amodiaquine-resistant line retained its resistance after ten passages in mice without drug treatment and after being frozen at -80°C for a month. wellcomeopenresearch.orgwellcomeopenresearch.org This stability is essential for further genetic and molecular studies.

Genetic Analysis: Sequencing of key transporter genes is a primary method for identifying mutations associated with resistance. In the amodiaquine-resistant P. berghei line, a His95Pro mutation was identified in the Plasmodium berghei chloroquine resistant transporter (Pbcrt). wellcomeopenresearch.orgwellcomeopenresearch.org However, no mutations were found in the Plasmodium berghei multidrug resistance gene-1 (Pbmdr1), deubiquitinating enzyme-1, or Kelch13 domain. wellcomeopenresearch.orgwellcomeopenresearch.org

Gene Expression Analysis: Quantifying the mRNA transcript levels of transporter genes can reveal changes in gene expression that contribute to resistance. The amodiaquine-resistant P. berghei showed significantly higher mRNA transcripts of key transporters, including Pbmdr1, V-type/H+ pumping pyrophosphatase-2, sodium hydrogen ion exchanger-1, and Ca2+/H+ antiporter. wellcomeopenresearch.orgwellcomeopenresearch.org This upregulation suggests that increased drug efflux or altered ion transport plays a role in the resistance phenotype.

Phenotypic Characterization: This involves assessing the growth rate of the resistant parasites and their susceptibility to other antimalarial drugs (as detailed in the cross-resistance section). In some cases, laboratory-selected resistant parasites may exhibit a fitness cost, such as a slower growth rate compared to their sensitive counterparts, although this is not always the case. nih.gov

The induction and characterization of amodiaquine-resistant parasites in the laboratory have demonstrated that resistance is a complex phenomenon involving specific genetic mutations and altered gene expression, leading to a multidrug-resistant phenotype. wellcomeopenresearch.orgwellcomeopenresearch.org These models are invaluable tools for investigating the fundamental mechanisms of drug resistance in malaria parasites.

**Table 3: Characteristics of Laboratory-Induced Amodiaquine-Resistant *P. berghei***

Characteristic Finding Reference
Induction Time 36 passages wellcomeopenresearch.orgnih.govwellcomeopenresearch.org
Resistance Level (ED90) 19.13 mg/kg (resistant) vs 4.29 mg/kg (sensitive) wellcomeopenresearch.orgnih.govwellcomeopenresearch.org
Stability Stable after 10 passages without drug and after freezing wellcomeopenresearch.orgwellcomeopenresearch.org
Key Genetic Mutation Pbcrt His95Pro wellcomeopenresearch.orgwellcomeopenresearch.org
Gene Expression Changes Increased mRNA transcripts of Pbmdr1, V-type/H+ pumping pyrophosphatase-2, sodium hydrogen ion exchanger-1, and Ca2+/H+ antiporter wellcomeopenresearch.orgwellcomeopenresearch.org

Structure Activity Relationship Sar Studies of Amodiaquine 1+ Analogues

Impact of Substituent Modifications on In Vitro Biological Activity

Modifications to the amodiaquine (B18356) scaffold, particularly on the phenolic ring and the Mannich side chain, have profound effects on its in vitro biological activity.

The phenolic hydroxyl group at the 4'-position of the aniline (B41778) ring is a critical determinant of amodiaquine's activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net SAR studies have shown that this 4'-hydroxy group contributes to a greater inherent antimalarial activity compared to analogues lacking this feature. researchgate.net

However, this phenolic group is also implicated in the drug's toxicity. It can be oxidized by cytochrome P-450 enzymes to a reactive quinoneimine metabolite, which can form covalent bonds with proteins, leading to potential hepatotoxicity and agranulocytosis. scispace.comresearchgate.netresearchgate.net To mitigate this toxicity while preserving activity, researchers have synthesized analogues where the phenolic group's position is altered. nih.gov A key example is isoquine (B1199177), a regioisomer of amodiaquine, where the 3'-hydroxyl and 4'-Mannich side-chain are interchanged. scispace.comnih.gov This structural rearrangement prevents the formation of the toxic quinoneimine metabolite. scispace.comnih.gov Metabolism studies have confirmed that isoquine does not undergo this bioactivation pathway. nih.gov Despite this change, several isoquine analogues display potent in vitro antimalarial activity against both chloroquine-sensitive and resistant parasite strains. nih.govscholarsresearchlibrary.com

Further studies have explored replacing the 4'-hydroxy group entirely. Analogues where the hydroxyl is replaced with a fluorine atom have shown in vitro antimalarial activity comparable to amodiaquine against both sensitive and resistant strains. scholarsresearchlibrary.com This substitution is designed to block the metabolic bioactivation to toxic quinoneimines.

The dialkylaminoalkyl side chain of amodiaquine is highly tolerant to structural modifications, allowing for wide variations while retaining antimalarial activity. scispace.com Research has focused on altering the side chain's length, branching, and incorporating heterocyclic systems to optimize activity and physicochemical properties.

Replacing the diethylamino group with other amines, such as a tert-butyl group, has yielded potent analogues. scholarsresearchlibrary.com For instance, N-tert-butyl isoquine was identified as a promising candidate for clinical development. nih.gov The introduction of a piperazine (B1678402) moiety has also been shown to increase antimalarial activity, a feature attributed to favorable conformational characteristics that enhance interactions with the biological target. researchgate.net

Replacing the entire phenolic ring with other aromatic nuclei, such as pyrrole, has also been investigated. Several of these analogues displayed high activity against multiple strains of P. falciparum. nih.gov A summary of various side-chain modifications and their reported activities is presented in the table below.

Influence of Phenolic Group Presence and Position

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of amodiaquine analogues with their biological activity, enabling the design of new, more potent compounds.

Researchers have successfully developed QSAR models for various series of amodiaquine analogues. These models use computational descriptors to predict the antimalarial activity of novel compounds before their synthesis. researchgate.net For a series of 4-anilinoquinoline compounds, a robust QSAR model was developed with strong statistical validation, indicating high predictive power. researchgate.net Another study applied molecular modeling to a dataset of 21 amodiaquine analogues to correlate structural features with antiparasitic activity against a chloroquine-resistant P. falciparum strain. researchgate.net These predictive models are crucial tools for the virtual screening of large compound libraries to identify promising leads. nih.gov

The predictive power of QSAR models relies on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties. Studies on amodiaquine analogues have identified several key descriptors that correlate with biological activity.

These include:

Thermodynamic and Electronic Descriptors : For a series of bromopyrrole alkaloids with antimalarial activity, descriptors calculated using density functional theory (DFT), such as entropy, dipole moment, molecular polarizability, HOMO (Highest Occupied Molecular Orbital) energy, and electrophilicity index, were used to build a highly predictive QSAR model. researchgate.net

Topological and Constitutional Descriptors : In other models for 4-anilinoquinoline compounds, various theoretical descriptors, including topological, constitutional, geometrical, and functional group-based parameters, were utilized to correlate structure with activity. nih.govresearchgate.net

Lipophilicity and Molecular Weight : Parameters like the logarithm of the 1-octanol/water partition coefficient (cLogP) and molecular weight (MW) are frequently used to assess drug-likeness and have been calculated for active amodiaquine analogues. researchgate.net

Molecular Shape and Field Analysis : Methods like molecular field analysis (MFA) and molecular shape analysis (MSA) have been used to study tebuquine (B1682963) analogues, which are related to amodiaquine. acs.org These analyses provide insights into the 3D steric and electrostatic fields around the molecules that are crucial for receptor binding.

The correlation of these descriptors with activity helps in understanding the structural requirements for potency. For example, a significant relationship has been found between the cellular accumulation of 4-aminoquinoline (B48711) drugs and their in vitro potency (IC₅₀). acs.org

Development of Predictive Models for Biological Activity

Ligand-Target Binding Interactions and Conformational Analysis

Understanding how amodiaquine(1+) and its analogues interact with their biological target at a molecular level is crucial for rational drug design. The primary mechanism of action for 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole through complexation with heme. acs.orgdrugbank.com

Molecular modeling and docking studies have provided detailed insights into these interactions. It is proposed that the protonated quinoline (B57606) ring of amodiaquine analogues forms a charged-assisted hydrogen bond with the carboxylate group of the heme molecule. researchgate.net The introduction of certain moieties, like a piperazine ring, can enhance antimalarial activity by providing conformational features that optimize these binding interactions. researchgate.net

Conformational analysis reveals that the three-dimensional shape of the analogues and the distance between key nitrogen atoms are important for activity. Molecular modeling of tebuquine analogues showed that the inter-nitrogen separation ranges from 9.36 to 9.86 Å in their isolated diprotonated form. acs.org Furthermore, molecular dynamics simulations have been used to study the stability of the complexes formed between amodiaquine analogues and heme. x-mol.net These studies have shown favorable interaction energies for potent analogues like tebuquine with the heme target. acs.orgacs.org The ability to adopt a specific conformation upon binding to the receptor is a key determinant of biological activity. acs.org

Elucidation of Key Pharmacophoric Features

The fundamental step in the rational design of more effective Amodiaquine(1+) analogues lies in identifying the key structural features essential for their biological activity, collectively known as the pharmacophore. For Amodiaquine(1+) and its derivatives, the pharmacophore consists of several critical components that govern its interaction with biological targets.

The structure of Amodiaquine(1+) is generally composed of three main parts: a quinoline core, an aminophenol unit, and an alkylamino group attached to the aminophenol. jst.go.jp Structure-activity relationship (SAR) studies have demonstrated that the 4-aminoquinoline scaffold is a crucial element. The two aromatic rings of the quinoline moiety are vital for π-π stacking interactions with the biological target. Furthermore, the presence of a chlorine atom at the 7-position of the quinoline ring is correlated with higher antimalarial activity.

The terminal amino group is another essential feature, as it is one of the sites that can be protonated, a key step for accumulation in the acidic food vacuole of the malaria parasite. The dialkylaminomethyl group on the aminophenol unit is also significant; it is believed that these groups are protonated at neutral pH and play a role in neutralizing the acidification of endocytic vesicles, which is important for the drug's antiviral activity. jst.go.jp

Computational studies have further refined the understanding of Amodiaquine(1+)'s pharmacophore. A common feature pharmacophore model developed for FDA-approved drugs with activity against the Ebola virus, including amodiaquine, identified four hydrophobic features and one hydrogen bond acceptor feature as critical. researchgate.netf1000research.com Another pharmacophore model highlighted one hydrogen bond acceptor and two hydrophobic features. chemrxiv.org These models underscore the importance of both hydrophobic interactions and hydrogen bonding capabilities for the biological activity of amodiaquine and its analogues.

The phenolic hydroxyl group on the aminophenol ring has been a subject of extensive study. While it is associated with increased potency, it is also implicated in the formation of a reactive quinoneimine metabolite responsible for toxicity. researchgate.net To mitigate this, analogues have been developed where the hydroxyl group is moved from the para-position to the meta-position, as seen in isoquine. This modification prevents the formation of the toxic metabolite while retaining high antimalarial activity.

The nature of the substituent on the side chain also influences activity. Modifications to the alkylamino group, such as altering its shape and hydrophobicity, have been shown to be sensitive factors for both antiviral activity and toxicity. jst.go.jp

Interactive Data Table: Pharmacophoric Features of Amodiaquine(1+) Analogues and their Activity Below is a table summarizing the key pharmacophoric features and their impact on the biological activity of selected Amodiaquine(1+) analogues.

CompoundKey Structural FeaturesObserved Activity/Significance
Amodiaquine 4-aminoquinoline core, 7-chloro substituent, para-aminophenol, diethylaminomethyl side chainEffective antimalarial, but potential for toxicity due to quinoneimine metabolite formation. core.ac.uk
Chloroquine (B1663885) 4-aminoquinoline core, 7-chloro substituent, lacks aminophenol groupImportant structural analogue; its resistance prompted development of amodiaquine.
Isoquine 4-aminoquinoline core, meta-aminophenolAnalogue of amodiaquine with high antimalarial activity and reduced toxicity due to prevention of quinoneimine metabolite formation.
Desethylamodiaquine (B193632) N-dealkylated metabolite of amodiaquineActive metabolite of amodiaquine, contributing to the overall clinical effect. gu.se
Tebuquine Biaryl analogue of amodiaquineMore active than amodiaquine in vitro and in vivo, but also forms a reactive quinoneimine metabolite. core.ac.uk

Conformational Preferences and Active Conformation Studies

Understanding the three-dimensional structure and conformational flexibility of Amodiaquine(1+) and its analogues is crucial for elucidating their mechanism of action and for designing new, more potent derivatives. The spatial arrangement of the pharmacophoric features, known as the active conformation, dictates how the molecule binds to its biological target.

Conformational analysis of Amodiaquine(1+) has been performed using various computational methods, including molecular mechanics and quantum chemical calculations. researchgate.net These studies aim to identify the most stable (lowest energy) conformations of the molecule. For a series of amodiaquine analogues, conformational analysis was carried out using the Merck molecular force field (MMFF94), followed by geometry optimization using semi-empirical and density functional theory (DFT) methods. researchgate.net

The flexibility of Amodiaquine(1+) primarily arises from the rotation around the single bonds in the side chain connecting the quinoline core to the aminophenol ring and the bond linking the aminophenol to the terminal amino group. The relative orientation of these fragments is critical for binding to the target.

Studies involving molecular docking have provided insights into the putative bioactive conformation of amodiaquine analogues. researchgate.net For instance, in the context of antimalarial activity, docking studies with heme have shown that amodiaquine and its active analogues share similar binding interactions. researchgate.net A key interaction observed is a charged-assisted hydrogen bond between the protonated quinoline and the carboxylate group of the heme. researchgate.net The introduction of certain moieties, such as a piperazine group in some analogues, can influence the conformational features in a way that facilitates these crucial interactions, thereby increasing antimalarial activity. researchgate.net

In the context of other biological targets, such as human cholinesterases, molecular modeling has also been employed. mdpi.com Docking studies of amodiaquine derivatives into the active site of acetylcholinesterase (AChE) have revealed specific binding modes. For some potent inhibitors, an unusual conformation of a key amino acid residue (Trp286) in the enzyme's active site was observed, suggesting a specific induced-fit mechanism. mdpi.com

The X-ray crystal structure of amodiaquine provides a solid-state conformation, which serves as a valuable reference for computational studies. researchgate.net However, it is important to note that the conformation in the crystalline state may not necessarily be the same as the bioactive conformation in a biological environment. Therefore, a combination of experimental data and computational modeling is essential for a comprehensive understanding of the conformational preferences and the active conformation of Amodiaquine(1+) and its analogues.

Interactive Data Table: Conformational Parameters of Amodiaquine(1+) Analogues

Compound/AnalogueComputational MethodKey Conformational Findings
Amodiaquine Analogues MMFF94, RM1, DFT (B3LYP/6-31G(d,p))Identification of the most stable conformations for subsequent QSAR and docking studies. researchgate.net
Amodiaquine Analogue (2p) Molecular Dynamics SimulationShares similar binding interaction with the heme group as amodiaquine, highlighting the importance of conformational features for this interaction. researchgate.net
Amodiaquine Derivatives Molecular Docking (with AChE)Revealed specific binding modes and an induced-fit mechanism involving a key tryptophan residue in the active site for potent inhibitors. mdpi.com
Anilinoquinolines QSAR and Molecular ModelingA putative bioactive conformation was proposed for a highly active compound based on modeling studies. researchgate.net

Computational and Theoretical Chemistry Approaches in Amodiaquine 1+ Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of Amodiaquine(1+) with its biological targets. These methods provide a three-dimensional view of the binding process, revealing the specific interactions that are crucial for the compound's activity.

Analysis of Binding Modes to Molecular Targets (e.g., Heme, Enzymes)

A primary target for Amodiaquine(1+) is heme, a component of hemoglobin. The drug is thought to inhibit the polymerization of heme into hemozoin, leading to a toxic buildup of free heme in the parasite. drugbank.comncats.io Molecular docking studies have been instrumental in elucidating the binding mode of Amodiaquine(1+) to heme. These studies consistently show that the quinoline (B57606) ring of amodiaquine (B18356) engages in π-stacking interactions with the porphyrin ring of heme. jst.go.jpresearchgate.net Furthermore, a charge-assisted hydrogen bond is often observed between a protonated group on the amodiaquine molecule and the carboxylate group of heme. jst.go.jpresearchgate.net The distance between the quinoline moiety and the heme porphyrin ring is a critical factor, with optimal distances for π-stacking interactions suggested to be between 3.0 and 4.0 Å. jst.go.jp

Beyond heme, molecular docking has been used to investigate the interaction of Amodiaquine(1+) and its analogs with other potential enzyme targets. For instance, studies have explored its binding to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), a key enzyme in folate metabolism. researchgate.net Docking studies have also been employed to understand the structural basis for resistance, such as the role of mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov These computational models help to explain how specific amino acid changes can alter drug binding and efflux. nih.gov

Conformational Flexibility and Stability of Amodiaquine(1+) and Its Complexes

The conformational flexibility of Amodiaquine(1+) is a key determinant of its ability to bind effectively to its targets. The methylene (B1212753) linker in its structure provides a degree of rotational freedom, allowing the molecule to adopt an optimal position for interaction. vulcanchem.com Molecular dynamics simulations have been employed to explore this flexibility and the stability of Amodiaquine(1+) when complexed with its targets. researchgate.net For example, MD simulations of amodiaquine analogs complexed with heme have shown that stable π-stacking interactions are maintained over time, confirming the docking results. jst.go.jpresearchgate.net These simulations provide a dynamic picture of the binding, revealing how the ligand and target adapt to each other to form a stable complex. The introduction of different chemical moieties, such as a piperazine (B1678402) group, can influence the conformational features and, consequently, the biological activity of amodiaquine analogs. researchgate.net

Quantum Chemical Property Calculations and Reactivity Prediction

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of Amodiaquine(1+), such as its electronic structure and reactivity. These theoretical methods can predict various molecular properties that are difficult to measure experimentally.

Electronic Structure Analysis and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules like amodiaquine. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly informative. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For amodiaquine, MEP analysis has revealed that the oxygen and nitrogen atoms are the most likely sites for nucleophilic attack. researchgate.net Global and local reactivity descriptors, also derived from these calculations, provide quantitative measures of a molecule's propensity to react at different sites. researchgate.net

In Silico ADME Prediction (Preclinical Context)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to assess its potential as a drug candidate. researchgate.net In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties before extensive experimental testing. researchgate.net

Various computational tools and servers are used to predict key ADME parameters for Amodiaquine(1+) and its analogs. These parameters include predictions of oral bioavailability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netrroij.com For instance, in silico studies have been used to evaluate whether new amodiaquine analogs can avoid the metabolic pathways that lead to the formation of toxic quinoneimine metabolites. jst.go.jprroij.com By comparing the predicted ADME profiles of novel compounds to that of amodiaquine, researchers can prioritize candidates with more favorable pharmacokinetic properties for further development. researchgate.net

Table of Predicted ADME Properties for Amodiaquine Analogs

CompoundPredicted PropertyValue/PredictionReference
Amodiaquine Analog 2pIn silico ADMETPromising candidate researchgate.net
Amodiaquine Analog 2rIn silico ADMETPromising candidate researchgate.net
Fluoroamodiaquine (FAQ)Metabolic StabilityCannot form reactive quinoneimine metabolites researchgate.netnih.gov
FAQ-pyrimidine hybridpKa and Protonation StatePredicted at pH 5.6 nih.gov
FAQ-pyrimidine hybridADME PredictionPerformed using Quikprop nih.gov

Computational Models for Absorption and Metabolism in Non-Human Systems

Computational modeling is a cornerstone in modern drug discovery, providing predictive insights into the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in preclinical, non-human systems. These models are crucial for optimizing molecular structures and predicting pharmacokinetic (PK) profiles before costly and time-consuming in vivo studies are undertaken. In the research of Amodiaquine(1+), several computational approaches have been employed to understand its behavior in non-human systems, ranging from whole-animal models like rats to sophisticated in vitro platforms such as microfluidic organ-on-a-chip systems.

In Silico ADMET Prediction: Early-stage assessment of amodiaquine and its derivatives often involves in silico tools that predict fundamental ADME properties. Software like ADMET Predictor™ can be used to evaluate the physicochemical, biopharmaceutical, and metabolic properties of the parent drug and its degradation products or metabolites. researchgate.net These computational platforms use quantitative structure-activity relationship (QSAR) models to predict properties like solubility, permeability, and plasma protein binding. researchgate.net For example, in silico tools have been used to calculate the pKa of amodiaquine analogues, which is critical for predicting their accumulation in the acidic food vacuole of the malaria parasite. rroij.com While many of these models are trained on broad chemical datasets, their application provides a rapid, initial screening pass for novel analogues in a non-human, computational environment.

Pharmacokinetic (PK) Modeling in Animal Systems: The rat is a common non-human model for in vivo pharmacokinetic studies. Data from these studies are used to develop and refine computational PK models that describe the drug's behavior. Following oral administration to rats, amodiaquine is rapidly absorbed, reaching its maximum serum concentration (Cmax) in about 30 minutes, after which it is quickly metabolized. nih.gov Its primary active metabolite, N-desethylamodiaquine (DEAQ), is formed rapidly and is responsible for most of the observed antimalarial activity. pharmgkb.org

Compartmental modeling is a standard computational technique used to analyze this data. For amodiaquine in rats, a one-compartment model with first-order absorption and irreversible transformation to DEAQ, which is then described by a two-compartment model, has been utilized. dndi.org Such models, governed by differential equations, allow for the calculation of key pharmacokinetic parameters. These preclinical models are instrumental in understanding how structural modifications to the amodiaquine scaffold might alter its metabolic stability and plasma exposure, as demonstrated in studies comparing novel analogues to the parent compound. researchgate.net

Table 1: Pharmacokinetic Parameters of Amodiaquine in Rats After a Single Oral Dose.
ParameterValueDescriptionSource
Dose10 mg/kgThe amount of amodiaquine administered based on body weight. nih.gov
Cmax (Maximum Concentration)30.4 ng/mLThe peak serum concentration that amodiaquine reaches. nih.gov
Tmax (Time to Cmax)0.5 hoursThe time at which the peak serum concentration is observed. nih.gov
t1/2 (Half-life)1.87 hoursThe time it takes for the serum concentration of amodiaquine to reduce by half. nih.gov

Modeling in Microfluidic Organ-on-a-Chip Systems: Advanced in vitro non-human systems, such as microfluidic organ-on-a-chips, offer a more complex biological environment for studying drug behavior. frontiersin.org These devices, which can be lined with living human cells to mimic organ-level functions, are powerful platforms for testing therapeutics. ahajournals.org Computational fluid dynamics (CFD) is integral to interpreting the data from these systems. hawkridgesys.com

A computational model was developed to simulate the concentration of amodiaquine over time in a human Lung Airway Chip, a microfluidic device designed to recapitulate the physiology of the human lung. nih.govresearchgate.net This model combines CFD with drug-polydimethylsiloxane (PDMS) binding kinetics to predict the spatiotemporal concentration gradient of the drug within the microfluidic channels. nih.govmdpi.com The model accounts for mass transport phenomena including diffusion, convection, and absorption into the PDMS material of the chip. researchgate.net By experimentally determining parameters like the drug's diffusion coefficient and then fitting simulation outputs to measured drug concentrations in the chip's outflow, researchers can accurately estimate the actual drug levels experienced by the cells in the chip. nih.govresearchgate.net This approach was successfully used to model the delivery of a 1.24 µM amodiaquine solution, revealing how drug absorption by the device material affects the concentration profile over time. nih.gov Such models are critical for improving the design and analysis of efficacy and toxicity studies in these advanced non-human systems. nih.govmdpi.com

Table 2: Parameters for Computational Fluid Dynamics (CFD) Simulation of Amodiaquine in a Lung Airway Chip.
ParameterValue / ConditionDescriptionSource
Drug Concentration (Input)1.24 µMInitial concentration of amodiaquine perfused through the basal channel. nih.gov
Flow Rate60 µL/hThe rate at which the drug-containing medium is flowed through the channel. nih.gov
Dpdms (Diffusion Coefficient in PDMS)3.8 x 10-13 m2/sExperimentally determined value for the rate of amodiaquine diffusion within the PDMS material. nih.gov
P (Partition Coefficient)20 - 60A dimensionless value representing the ratio of drug concentration in PDMS to that in the medium at equilibrium, determined by fitting simulation to experimental data. nih.gov

De Novo Design and Virtual Screening for Novel Amodiaquine(1+) Analogues

The challenges posed by drug resistance and the toxicity profile of amodiaquine have driven extensive research into novel analogues with improved properties. De novo design and virtual screening are powerful computational strategies that accelerate the discovery of new chemical entities by exploring vast chemical spaces and prioritizing compounds for synthesis and testing.

De Novo Design: De novo design involves the computational generation of novel molecular structures based on a core scaffold and desired pharmacological properties. One prominent approach in amodiaquine research has been the creation of large combinatorial libraries. Researchers start with the 4-anilinoquinoline scaffold of amodiaquine and computationally introduce a wide variety of substituents at different positions. nih.gov For instance, a library of over 2,000 compounds was generated by introducing different chemical groups at four distinct substitution points on the 4-anilinoquinoline template. nih.gov The rationale for selecting these substituent groups is often guided by existing structure-activity relationship (SAR) data from known active compounds like amodiaquine and isoquine (B1199177). nih.gov This method allows for the systematic exploration of how different functional groups influence activity and other properties, leading to the design of entirely new generations of 4-aminoquinoline (B48711) antimalarials. researchgate.net

Virtual Screening: Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target or possess a desired biological activity. This can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of other molecules that are active.

Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from a known active ligand like amodiaquine. nih.gov This model is then used as a 3D query to screen databases of compounds, identifying those that match the required spatial arrangement of features. This technique has been used to identify potential inhibitors for various targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For amodiaquine analogues, QSAR models based on topological descriptors have been developed to predict the antimalarial potency (pIC50) of virtual compounds. nih.gov These models are used to screen combinatorial libraries, allowing for the high-throughput prediction of activity and the selection of the most promising candidates for further investigation. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. In amodiaquine research, molecular docking has been used to analyze the interaction of novel analogues with heme, the proposed target of 4-aminoquinoline drugs. nih.gov Programs like AutoDock are used to calculate the binding energy and visualize interactions, such as π-stacking and hydrogen bonds between the aminoquinoline core and the heme molecule. nih.gov This provides a structural hypothesis for the observed antimalarial activity and can guide the design of compounds with enhanced binding affinity. nih.gov Docking has also been used to explore the potential of amodiaquine to be repurposed for other diseases by screening it against different targets, such as human topoisomerase I for cancer. mdpi.com

Hybrid and Novel Approaches: More advanced screening methods have also been employed. For example, a computational drug repositioning effort used Protein-Ligand Interaction Patterns (PLIP) to screen for compounds that share interaction features with a known drug. nih.gov This method successfully identified amodiaquine as a potential anti-cancer agent, a prediction that was later validated experimentally. nih.govasm.org

These computational design and screening efforts have successfully identified numerous virtual hits, with some predicted to have significantly greater activity than amodiaquine itself, paving the way for the synthesis and evaluation of a new generation of more effective and safer analogues. nih.gov

Table 3: Examples of Virtual Screening Approaches in Amodiaquine(1+) Research.
ApproachMethodologyTarget / GoalKey Finding / OutcomeSource
Ligand-Based (QSAR & Pharmacophore)Generation of a 2160-compound combinatorial library; screening via QSAR models and amodiaquine-derived pharmacophore.Antimalarial activity (P. falciparum)Identified 16 virtual hits with predicted activity greater than amodiaquine. nih.gov
Structure-Based (Molecular Docking)Docking of novel 4-aminoquinolines to heme using Autodock 4.2.Antimalarial activity (Heme binding)Showed binding via H-bonding and π-stacking; identified a unique binding mode for one highly active compound. nih.gov
Interaction FingerprintingScreening with Protein-Ligand Interaction Patterns (PLIP) based on a known anti-cancer agent.Drug Repurposing (Anti-cancer)Identified amodiaquine as a promising repositioning candidate for cancer therapy. nih.gov
Structure-Based (Molecular Docking)Docking of amodiaquine to human topoisomerase I-DNA complex using AutoDock Vina.Drug Repurposing (Anti-cancer)Amodiaquine showed stable interactions, suggesting potential as a topoisomerase I inhibitor. mdpi.com
Ligand-Based (Similarity)Screening approved drugs based on similarity to hydroxychloroquine (B89500) using FLAP.Drug Repurposing (COVID-19)Identified amodiaquine as one of nine hits with potential antiviral activity. researchgate.net

Preclinical Pharmacological Profiling of Amodiaquine 1+ and Its Analogues Non Human Systems

In Vitro Anti-Parasitic Activity in Cell Line Models

The in vitro activity of amodiaquine (B18356) and its analogues is primarily assessed against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Efficacy Against Drug-Sensitive and Drug-Resistant Parasite Strains (e.g., P. falciparum K1)

Amodiaquine and its primary active metabolite, desethylamodiaquine (B193632) (DEAQ), have demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govasm.org However, the emergence of resistance to amodiaquine has been a growing concern. oup.com

Studies have shown that while amodiaquine can be more potent than chloroquine (B1663885) against some chloroquine-resistant strains, cross-resistance is a significant issue. nih.govajol.info For instance, the P. falciparum K1 strain, a well-characterized CQR strain, often shows reduced susceptibility to amodiaquine. researchgate.net The 50% inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments. For amodiaquine, IC50 values can vary widely depending on the parasite strain. nih.gov In one study, the geometric mean IC50 of amodiaquine against P. falciparum isolates was 20.48 nM. nih.gov Another study reported a mean IC50 of 12.0 nM against isolates from Senegal. oup.com

The development of amodiaquine analogues has been a strategy to overcome resistance. For example, novel analogues have been synthesized and tested against both drug-sensitive and drug-resistant P. falciparum strains, with some showing promising activity. chemrxiv.orgresearchgate.net One study identified 4′-fluoro-N-tert-butylamodiaquine as a potent candidate against both chloroquine-sensitive and resistant parasites. acs.org

Table 1: In Vitro Efficacy of Amodiaquine and Analogues against P. falciparum Strains

CompoundParasite StrainIC50 (nM)Reference
AmodiaquineField Isolates (Nigeria)20.48 (Geometric Mean) nih.gov
AmodiaquineField Isolates (Senegal)12.0 (Mean) oup.com
AmodiaquineP. vivax11.3 (Median) asm.org
Desethylamodiaquine (DEAQ)P. falciparum>60 (Resistance Threshold) oup.com
4′-Fluoro-N-tert-butylamodiaquineCQ-sensitive & resistantPotent activity acs.org

Inhibition of Parasite Growth and Reproduction (In Vitro)

The primary mechanism by which amodiaquine and other 4-aminoquinolines inhibit parasite growth is by interfering with the detoxification of heme in the parasite's food vacuole. pharmgkb.orgwho.int This leads to the accumulation of toxic heme, which ultimately kills the parasite. pharmgkb.org In vitro assays measure the inhibition of parasite growth by quantifying the reduction in parasitemia or metabolic activity.

Studies have demonstrated that amodiaquine effectively inhibits the growth and reproduction of P. falciparum in culture. The schizont inhibition assay is a common method used to determine the in vitro susceptibility of parasite isolates to amodiaquine. nih.gov The drug's activity is expressed as the IC50, the concentration that inhibits 50% of parasite growth compared to a drug-free control. nih.gov

In Vivo Efficacy in Animal Models

Rodent malaria models are invaluable tools for the preclinical evaluation of antimalarial drugs, providing insights into a compound's efficacy in a living organism. mdpi.com

Rodent Malaria Models (e.g., Plasmodium berghei, P. chabaudi, P. yoelii)

Amodiaquine has been extensively tested in various rodent malaria models, including those using Plasmodium berghei, Plasmodium chabaudi, and Plasmodium yoelii. mdpi.comwellcomeopenresearch.org These models allow for the assessment of a drug's ability to clear parasites and protect the host from disease. mdpi.com

In studies using P. berghei-infected mice, amodiaquine has demonstrated significant antiplasmodial activity. researchgate.netresearchgate.net The Peters' 4-day suppressive test is a standard in vivo assay used to evaluate the efficacy of antimalarial compounds. researchgate.net This test measures the percentage of parasitemia suppression compared to an untreated control group. researchgate.net

The development of amodiaquine-resistant P. berghei lines has also been instrumental in studying resistance mechanisms. wellcomeopenresearch.org Furthermore, some studies have explored the efficacy of amodiaquine in combination with other drugs in these models. For instance, combining amodiaquine with promethazine (B1679618) was shown to potentiate its therapeutic effects against chloroquine-resistant P. berghei. ajol.inforesearchgate.net

Assessment of Parasitemia Suppression and Clearance in Animal Hosts

In vivo studies in animal models focus on quantifying the reduction in parasite burden (parasitemia) and the complete clearance of parasites from the bloodstream. Amodiaquine has been shown to effectively suppress parasitemia in rodent models. researchgate.netnih.gov

For example, one study reported that novel amodiaquine analogues exhibited significant parasitemia suppression in P. berghei-infected mice, with some compounds achieving over 97% suppression at specific doses. researchgate.net Another study investigating amodiaquine analogues found that an piperidine (B6355638) analog suppressed parasite burden by 91% in a modified Peters 4-day assay. chemrxiv.org

Table 2: In Vivo Efficacy of Amodiaquine Analogues in Rodent Models

CompoundAnimal ModelParasitemia Suppression (%)Reference
N-butyl-4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzamidineP. berghei infected mice97.65 researchgate.net
4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)]-N-(4-methylpentan-2-yl)benzamidineP. berghei infected mice99.18 researchgate.net
Piperidine analog 43Modified Peters 4-day assay91 chemrxiv.org

Comparative Preclinical Pharmacokinetics and Metabolism (Non-Human Systems)

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and are extensively studied in non-human systems.

Amodiaquine is rapidly absorbed after oral administration and undergoes extensive metabolism in the liver. pharmgkb.org The primary metabolic pathway is N-dealkylation to form desethylamodiaquine (DEAQ), which is the major biologically active metabolite. pharmgkb.orgnih.gov In fact, DEAQ is considered responsible for most of the observed antimalarial activity due to its higher concentrations in the blood compared to the parent drug. pharmgkb.org

Studies using human liver microsomes have identified CYP2C8 as the primary enzyme responsible for the metabolism of amodiaquine to DEAQ. pharmgkb.orgnih.gov The extrahepatic enzymes CYP1A1 and CYP1B1 have also been implicated in amodiaquine's metabolism. pharmgkb.org

Comparative pharmacokinetic studies in different animal species, such as mice, rats, dogs, and monkeys, have been conducted for amodiaquine and its analogues. researchgate.netnih.gov These studies help in understanding species-specific differences in drug disposition and in predicting human pharmacokinetics through allometric scaling. researchgate.netnih.gov For example, a study on novel 4-aminoquinoline (B48711) analogues, including isoquine (B1199177) and N-tert-butyl isoquine, compared their metabolic profiles to that of amodiaquine in various animal models. researchgate.netnih.gov The study found that replacing the N-ethyl group with an N-tert-butyl group significantly reduced N-dealkylation, leading to improved pharmacokinetic properties. researchgate.net

Metabolic Fate and Metabolite Identification in Animal Models (e.g., Desethylamodiaquine formation)

The metabolic journey of amodiaquine in preclinical animal models is characterized by rapid and extensive transformation, primarily leading to the formation of its main active metabolite, desethylamodiaquine. inchem.org This process is largely governed by hepatic first-pass metabolism. amazonaws.com

Studies in rats have shown that after oral administration, amodiaquine is quickly absorbed and biotransformed. who.int The liver plays a central role in this conversion, with the cytochrome P450 (CYP) enzyme system being the key driver. Specifically, the CYP2C8 isoenzyme is presumed to be the primary catalyst for the N-de-ethylation of amodiaquine to desethylamodiaquine. amazonaws.com Further metabolic steps include oxidation and glucuronoconjugation. amazonaws.com

Research using rat liver microsomes has been instrumental in elucidating these pathways. For instance, incubations with liver microsomes from 3-methylcholanthrene-treated rats, which induces CYP1A1 and CYP1B1, showed a significant increase in the formation of an aldehyde metabolite of both amodiaquine and desethylamodiaquine. researchgate.net This suggests that while CYP2C8 is central to the formation of desethylamodiaquine, other CYP isoforms like CYP1A1 and CYP1B1 are involved in subsequent or alternative metabolic routes, particularly in extrahepatic tissues where they are more prominently expressed. researchgate.net

Interestingly, chemical modifications to the amodiaquine structure can significantly alter its metabolic fate. For example, introducing a substituent at the C-5′ position has been shown to reduce or even eliminate the bioactivation pathway that leads to the formation of reactive quinoneimine species. asm.org This modification also resulted in slower elimination, with less than 5% of the dose of these analogues being excreted in bile and urine compared to 50% for amodiaquine in rats. asm.org

Table 1: Key Metabolic Parameters of Amodiaquine in Preclinical Models

ParameterFindingAnimal ModelSource
Primary Metabolite DesethylamodiaquineRat amazonaws.com
Key Metabolizing Enzyme CYP2C8Human Liver Microsomes researchgate.net
Other Metabolizing Enzymes CYP1A1, CYP1B1Rat Liver Microsomes researchgate.net
Metabolic Pathways N-de-ethylation, Oxidation, GlucuronoconjugationGeneral amazonaws.com
Effect of C-5' Substitution Reduced bioactivation and slower eliminationRat asm.org

Drug-Drug Interaction Studies (Enzyme Inhibition/Induction in Microsomes or Animal Models)

The potential for drug-drug interactions involving amodiaquine is primarily linked to its metabolism by the cytochrome P450 system. In vitro studies using human liver microsomes and recombinant CYP isoforms have been crucial in identifying the specific enzymes involved and predicting potential interactions.

The principal metabolic pathway of amodiaquine, its N-de-ethylation to desethylamodiaquine, is predominantly mediated by CYP2C8. researchgate.netresearchgate.net This makes amodiaquine a specific, high-affinity, and high-turnover probe substrate for CYP2C8 activity. researchgate.net Consequently, co-administration with drugs that are also metabolized by or inhibit CYP2C8 can lead to significant interactions. For instance, pioglitazone, a CYP2C8 substrate and inhibitor, has been shown to interact with amodiaquine. researchgate.net

Inhibition studies have demonstrated that quercetin (B1663063) competitively inhibits the formation of desethylamodiaquine with Kᵢ values of 1.96 µM for recombinant CYP2C8 and 1.56 µM for human liver microsomes. researchgate.net This indicates that substances with a similar chemical profile to quercetin could potentially interfere with amodiaquine metabolism.

Furthermore, amodiaquine and its primary metabolite, desethylamodiaquine, have been shown to inhibit CYP2D6 in vitro. who.int This suggests a potential for clinically significant interactions with drugs that are substrates for CYP2D6, such as certain beta-blockers, antidepressants, and antipsychotics. who.int

While CYP2C8 is the main hepatic enzyme, extrahepatic P450s like CYP1A1 and CYP1B1 also play a role in amodiaquine metabolism, particularly in the formation of other minor metabolites. researchgate.net The induction of these enzymes, for example by compounds like 3-methylcholanthrene, can alter the metabolic profile of amodiaquine. researchgate.net

Animal models, particularly rats, are frequently used to assess pharmacokinetic drug interactions in vivo, as they can provide a good reflection of the human situation. chiba-u.jp These in vivo studies are essential to confirm the clinical relevance of interactions predicted by in vitro microsomal assays. europa.euni.ac.rs

Table 2: Amodiaquine and its Interactions with Cytochrome P450 Enzymes

EnzymeInteractionModel SystemImplicationSource
CYP2C8 Amodiaquine is a substrate; its metabolism is inhibited by quercetin.Human Liver Microsomes, Recombinant CYP2C8Potential for interaction with CYP2C8 inhibitors/substrates. researchgate.net
CYP2D6 Amodiaquine and desethylamodiaquine are inhibitors.In vitroPotential for interaction with CYP2D6 substrates. who.int
CYP1A1/CYP1B1 Metabolize amodiaquine to a minor metabolite.Human Liver Microsomes, Recombinant CYP1A1/1B1Potential for altered metabolism upon induction of these enzymes. researchgate.net

Bioavailability and Distribution in Animal Tissues (Preclinical)

Preclinical studies in animal models have provided valuable insights into the bioavailability and tissue distribution of amodiaquine. Following oral administration, amodiaquine is rapidly absorbed. who.int However, its absolute bioavailability is not precisely known. who.int

The volume of distribution of amodiaquine is estimated to be large, in the range of 20 to 40 L/kg, suggesting extensive distribution into tissues. who.int Desethylamodiaquine, the main metabolite, is found at much higher concentrations in the blood than the parent drug. who.int Its concentration in whole blood is 4-6 times higher than in plasma. who.int

Studies in rats have shown that amodiaquine and its metabolites distribute to various tissues. Following administration, radioactivity from labeled amodiaquine was found to accumulate in tissues, with a subsequent decline over 48 hours. asm.org The liver showed an accumulation of about 1% of the administered dose of amodiaquine after 48 hours. asm.org In contrast, C-5' substituted analogues of amodiaquine exhibited significantly higher tissue accumulation, with liver levels remaining above 10% of the administered dose after 48 hours, which may be attributed to their increased lipophilicity or basicity and lack of metabolic clearance. asm.org

In macaques, an animal model considered highly similar to humans for malaria research, amodiaquine has demonstrated efficacy against chloroquine-resistant P. knowlesi. amazonaws.comwho.int This indicates sufficient distribution to the site of action, the infected red blood cells.

Pharmacokinetic profiling in healthy and diseased Sprague-Dawley rats is a crucial step in preclinical development to determine appropriate dosing for efficacy studies. bohrium.com

Table 3: Bioavailability and Distribution of Amodiaquine in Animal Models

ParameterFindingAnimal ModelSource
Absorption Rapid after oral administration.General who.int
Volume of Distribution 20-40 L/kg.General who.int
Blood Distribution Desethylamodiaquine concentration is 4-6 times higher in whole blood than plasma.General who.int
Tissue Distribution Accumulates in tissues; ~1% of dose in rat liver after 48h.Rat asm.org
Analogue Distribution C-5' substituted analogues show higher and more prolonged tissue accumulation.Rat asm.org

Cellular Cytotoxicity and In Vitro Toxicology Studies for Analogue Development

Evaluation of Cytotoxicity in Mammalian Cell Lines (e.g., HepG2 cells)

The in vitro cytotoxicity of amodiaquine and its analogues has been evaluated in various mammalian cell lines, with a particular focus on liver-derived cells like HepG2, given the association of amodiaquine with hepatotoxicity.

In HepG2 cells, both amodiaquine and its major metabolite, N-desethylamodiaquine, have been shown to cause cytotoxicity after a 48-hour treatment, with N-desethylamodiaquine being slightly more toxic. nih.gov The cytotoxicity of amodiaquine was found to be enhanced in HepG2 cells overexpressing CYP2C8 and CYP3A4, confirming that its metabolite is more toxic than the parent compound. nih.gov

The reactive quinoneimine metabolites of amodiaquine, amodiaquine quinoneimine (AQ-QI) and N-desethylamodiaquine quinoneimine (DEAQ-QI), are considered key players in its toxicity. nih.gov Exposure of HepG2 cells to these synthesized quinoneimines resulted in decreased cell viability. nih.gov

The cytotoxic potential of amodiaquine has also been explored in various cancer cell lines. In breast cancer cell lines, amodiaquine exhibited significant dose-dependent cytotoxicity with IC₅₀ values of 11.5 µM in MCF-7, 8.2 µM in MDAMB-231, 24.0 µM in BT-549, and 16.0 µM in SK-BR-3 cells. nih.gov

For amodiaquine analogues, cytotoxicity assays are a critical part of preclinical safety assessment. A series of 4-aminoquinoline hydrazone analogues showed IC₅₀ values ranging from 0.87 to 11.1 µM in HepG2 cells and 1.66 to 11.7 µM in MDBK cells. semanticscholar.orgpreprints.org Some derivatives of amodiaquine designed as cholinesterase inhibitors were evaluated for cytotoxicity in HepG2, HEK293, and SH-SY5Y cell lines, with most compounds being non-toxic at concentrations significantly higher than their inhibitory constants for the target enzymes. mdpi.com

Table 4: Cytotoxicity (IC₅₀) of Amodiaquine and its Analogues in Mammalian Cell Lines

CompoundCell LineIC₅₀ Value (µM)Source
AmodiaquineMCF-7 (Breast Cancer)11.5 ± 6.5 nih.gov
AmodiaquineMDAMB-231 (Breast Cancer)8.2 ± 2.8 nih.gov
AmodiaquineBT-549 (Breast Cancer)24.0 ± 2.2 nih.gov
AmodiaquineSK-BR-3 (Breast Cancer)16.0 ± 3.9 nih.gov
4-Aminoquinoline Hydrazone AnaloguesHepG2 (Liver Cancer)0.87 - 11.1 semanticscholar.orgpreprints.org
4-Aminoquinoline Hydrazone AnaloguesMDBK (Bovine Kidney)1.66 - 11.7 semanticscholar.orgpreprints.org

Mechanistic Studies of Compound-Induced Cellular Responses (e.g., Apoptosis, Autophagy)

Mechanistic studies have revealed that amodiaquine and its metabolites can induce distinct cellular responses, including apoptosis and autophagy, which contribute to their cytotoxic effects.

Apoptosis: Both amodiaquine and its primary metabolite, N-desethylamodiaquine, have been shown to induce apoptosis in HepG2 cells. nih.gov The apoptotic process induced by N-desethylamodiaquine appears to be mediated by the activation of MAPK signaling pathways, including the phosphorylation of JNK, ERK1/2, and p38. nih.gov In colorectal cancer cells (HCT116), amodiaquine treatment led to the cleavage of PARP, a hallmark of apoptosis. belmont.edu Studies in breast cancer cell lines also confirmed that amodiaquine induces apoptosis. nih.gov

Autophagy: Amodiaquine is also recognized as an autophagy inhibitor. bohrium.com In melanoma cells, it has been found to block autophagy function in the lysosome, leading to an accumulation of proteins and weakening of mitochondria. belmont.edu In breast cancer cells, amodiaquine treatment resulted in an upregulation of LC3B-II, a marker of autophagy inhibition. nih.gov Interestingly, research suggests that the autophagy-inhibitory activity of amodiaquine and its ability to induce ribosome biogenesis stress, leading to p53 stabilization, are two independent anticancer mechanisms. researchgate.net In A549 lung cancer cells, amodiaquine was shown to inhibit autophagy and induce apoptosis. researchgate.net

Other Cellular Responses: The reactive quinoneimine metabolites of amodiaquine, AQ-QI and DEAQ-QI, have been shown to specifically activate the endoplasmic reticulum (ER) stress response in HepG2 cells, without triggering oxidative stress or DNA damage responses. nih.gov Overexpression of Glutathione (B108866) S-Transferase P1 (GSTP1) was found to protect against the cytotoxicity of these quinoneimines, partly by interfering with ER stress-induced apoptosis. nih.gov

These mechanistic insights are crucial for understanding the toxicological profile of amodiaquine and for the rational design of safer and more effective analogues.

Exploration of Novel Therapeutic Applications and Repurposing Potential Preclinical Research

Antiviral Activity Investigations (In Vitro and Organ-on-a-Chip Models)

The repurposing of existing drugs offers an accelerated pathway to combat emerging viral threats. Amodiaquine(1+) has been a subject of such investigations, showing promise in preclinical models against clinically significant viruses.

The urgent need for effective treatments during the COVID-19 pandemic spurred extensive drug repurposing screens. In these efforts, Amodiaquine(1+) was identified as a potent inhibitor of SARS-CoV-2 infection. drugtargetreview.comharvard.edu Initial in vitro assays in cultured cells confirmed that the drug and its active metabolite, desethylamodiaquine (B193632), inhibited viral infection. drugtargetreview.comharvard.edu

To better mimic the complex environment of the human lung, researchers utilized advanced microfluidic organ-on-a-chip technology. harvard.edunews-medical.net In a human Lung Airway Chip model, which replicates the structure and physiology of the lung airway, Amodiaquine(1+) was highly effective at preventing the entry of a SARS-CoV-2 pseudovirus. harvard.edu When tested alongside other candidate drugs, Amodiaquine(1+) was one of only three that significantly prevented viral entry without causing cellular damage in the chip model. drugtargetreview.comharvard.edu Specifically, it reduced viral infection by approximately 60% in this sophisticated model. drugtargetreview.comharvard.edu Further studies in animal models showed that prophylactic treatment with amodiaquine (B18356) led to a roughly 70% decrease in viral load upon exposure. drugtargetreview.com It was also found to be effective in reducing viral load when given after virus introduction and blocked transmission between animals by over 90%. drugtargetreview.comnih.gov

In vitro experiments have demonstrated that Amodiaquine(1+) can inhibit the activity of the Ebola virus (EBOV). oup.commdpi.com The primary mechanism identified is the inhibition of viral entry into host cells. oup.comnih.gov Studies using replication-competent EBOV in Huh7 cells, a human liver cell line, determined a 50% inhibitory concentration (IC₅₀) of 2.13 µM. nih.gov Another study reported an IC₅₀ of 2.6 µM for the inhibition of EBOV entry into cells. acs.orgacs.org These findings highlight the compound's potential as an anti-Ebola agent, based on its direct antiviral activity observed in cell culture. oup.comacs.org

The proposed antiviral mechanism of Amodiaquine(1+) is primarily linked to its ability to interfere with the viral entry process. nih.gov It is thought to act similarly to other 4-aminoquinoline (B48711) drugs like chloroquine (B1663885), which can increase the pH of endosomes. researchgate.net This alkalinization of acidic intracellular vesicles can prevent the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome of many viruses, including Ebola, into the cytoplasm. researchgate.netresearchgate.net

Further research suggests that Amodiaquine(1+) may also target host factors necessary for viral propagation. One such target is the host protease cathepsin B. researchgate.net This enzyme is utilized by some viruses, including EBOV and coronaviruses, to facilitate their entry from endosomes into the cytoplasm. By inhibiting cathepsin B, Amodiaquine(1+) can block this essential pathway, thereby preventing infection. researchgate.net For the Ebola virus specifically, the mechanism of inhibition has been identified as blocking the uptake of the virus and its subsequent release from the endosome trafficking pathway. nih.gov

Inhibition of Ebola Virus Infection in Cell Culture

Anti-Cancer Mechanisms and In Vitro Efficacy in Cell Line Models

Amodiaquine(1+) has been investigated for its anti-cancer properties, with studies revealing its ability to induce cytotoxicity, inhibit cell growth, and modulate critical cellular processes like cell cycle progression and apoptosis in various cancer cell lines. nih.govnih.gov

In vitro studies have confirmed that Amodiaquine(1+) exhibits significant cytotoxic potential against a range of breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. nih.gov The half-maximal inhibitory concentration (IC₅₀) values vary across different subtypes of breast cancer, indicating a varied potential. nih.gov For instance, IC₅₀ values of 11.5 µM in MCF-7, 8.2 µM in MDAMB-231, 24.0 µM in BT-549, and 16.0 µM in SK-BR-3 cell lines have been reported. nih.gov Another study found IC₅₀ values of 6.48 µM for MDA-MB-453, 10.50 µM for 4T1, and 19.23 µM for MDA-MB-231 cells. researchgate.net The compound's efficacy has also been demonstrated in three-dimensional (3D) spheroid culture models, which more closely mimic in vivo tumors. In these models, Amodiaquine(1+) was capable of significantly inhibiting the growth of MCF-7 and MDAMB-231 spheroids, providing strong evidence of its ability to prevent tumor cell proliferation and reduce tumor mass in an in vitro setting. nih.govmdpi.com

IC₅₀ Values of Amodiaquine(1+) in Various Breast Cancer Cell Lines

Cell Line Type IC₅₀ (µM) Source
MCF-7 Luminal A, ER+, PR+, HER2- 11.5 ± 6.5 nih.gov
MDAMB-231 Triple-Negative 8.2 ± 2.8 nih.gov
MDAMB-231 Triple-Negative 19.23 ± 1.16 researchgate.net
BT-549 Triple-Negative 24.0 ± 2.2 nih.gov
SK-BR-3 HER2-Overexpressing 16.0 ± 3.9 nih.gov
MDA-MB-453 Androgen Receptor+, HER2+ 6.48 ± 1.12 researchgate.net

Beyond direct cytotoxicity, Amodiaquine(1+) exerts its anti-cancer effects by modulating fundamental cellular processes, including the cell cycle and programmed cell death (apoptosis). nih.govnih.gov In studies on malignant melanoma cells, Amodiaquine(1+) was found to cause a proliferative blockade associated with an S-phase cell cycle arrest. nih.gov This arrest was linked to the modulation of key cell cycle regulators, including TP53, CDKN1A, CCND1, and E2F1. nih.gov

Table of Mentioned Compounds

Compound Name
Amodiaquine(1+)
Amodiaquine
Artesunate (B1665782)
Artemether-lumefantrine
Bepridil
Chloroquine
Clomiphene
Desethylamodiaquine
Hydroxychloroquine (B89500)
PARP (Poly (ADP-ribose) polymerase)
Toremifene
Verapamil
Amiodarone
Dronedarone
Apilimod
Tilorone
Pyronaridine
Quinacrine
Arterolane
Lucanthone
Primaquine (B1584692)
Vincristine
Paclitaxel
Omacetaxine
Topotecan
Temozolomide

Inhibition of Cell Migration, Colony Formation, and Spheroid Growth (In Vitro)

Preclinical in vitro studies have highlighted the potential of amodiaquine to inhibit key processes involved in cancer progression, such as cell migration, colony formation, and the growth of three-dimensional (3D) tumor spheroids. nih.gov

Research on breast cancer cell lines, including MCF-7 and MDA-MB-231, has demonstrated that amodiaquine can significantly impede cell migration. nih.gov In a scratch assay with MDA-MB-231 cells, amodiaquine at concentrations of 15 µM and 25 µM significantly inhibited cellular migration after 12 hours of treatment. nih.gov Specifically, the percentage of scratch closure was reduced in a dose-dependent manner. nih.gov

Table 1: Effect of Amodiaquine on MDA-MB-231 Cell Migration

Treatment % Scratch Closure (after 12 hours)
Control 75.0 ± 13.2%
Amodiaquine 7.5 µM 62.9 ± 15.0%
Amodiaquine 15 µM 55.5 ± 6.4%
Amodiaquine 25 µM 33.4 ± 13.9%

Data represents mean ± SEM. nih.gov

The ability of a single cancer cell to grow into a colony is crucial for tumor recurrence and metastasis. mdpi.com Amodiaquine has been shown to effectively inhibit this long-term survival capability in a dose-dependent manner in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govmdpi.com After a 48-hour treatment followed by a 7-day incubation period, the survival of colonies was significantly reduced. nih.gov Similar inhibitory effects on colony growth were observed in non-small cell lung cancer (NSCLC) cell lines, such as A549 cells. nih.gov Furthermore, studies on granulocyte/monocyte colony-forming units (GM-CFU) from normal subjects showed significant, concentration-dependent inhibition of colony formation by amodiaquine and its metabolites within a range of 0.1-10.0 µM. nih.govnih.gov

Table 2: Inhibition of Colony Formation in MCF-7 Cells by Amodiaquine

Treatment % Colonies Survived
Amodiaquine 7.5 µM 61.6 ± 7.0%
Amodiaquine 15 µM 30.3 ± 6.7%
Amodiaquine 25 µM 11.0 ± 2.0%

Data represents mean ± SEM. nih.gov

Three-dimensional spheroid cultures, which mimic the microenvironment of tumors more realistically, have also been used to evaluate amodiaquine's anticancer potential. nih.gov Amodiaquine demonstrated the ability to inhibit the growth of MCF-7 and MDA-MB-231 spheroids. nih.govnih.gov In MDA-MB-231 spheroids, a single dose of 15 µM amodiaquine resulted in a 4.3-fold reduction in cell viability compared to the control. nih.gov Encapsulating amodiaquine in targeted nanoparticles, such as folic acid-conjugated or transferrin-conjugated nanoparticles, has been shown to further enhance its anti-tumor abilities in 3D spheroid models of various cancers, including breast, cervical, and non-small cell lung cancer. mdpi.comstjohns.edu For instance, transferrin-conjugated nanoparticles loaded with amodiaquine led to an approximately 7-fold reduction in spheroid volume in NSCLC models compared to non-targeted nanoparticles. stjohns.edu

Neurological Applications and Cholinesterase Inhibition Studies

Beyond its applications in cancer research, amodiaquine and its derivatives are being investigated for their potential in treating neurological disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD). dntb.gov.uanih.gov This research is largely centered on the inhibition of key enzymes and multi-target approaches to address the complex pathology of these conditions. dntb.gov.uanih.gov

Amodiaquine has been identified as a reversible inhibitor of human cholinesterases, showing a preference for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). nih.govebi.ac.uk The inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. researchgate.netdntb.gov.ua Kinetic analyses have characterized amodiaquine's interaction with human AChE as a mixed competitive-non-competitive inhibition type. nih.govebi.ac.uk

Building on this, studies have synthesized and evaluated a series of amodiaquine derivatives for their cholinesterase inhibitory activity. dntb.gov.uanih.govresearchgate.net These derivatives, modified on the aminoquinoline ring, were found to be very potent inhibitors of both AChE and BChE, with inhibition constants (Ki) in the nanomolar (nM) and low micromolar (µM) range. dntb.gov.uanih.govresearchgate.net Notably, these derivatives displayed prominent selectivity for AChE, with up to 300 times more potency against AChE compared to BChE. dntb.gov.uanih.gov For example, a derivative with a methoxy (B1213986) (CH3O-) group at the C(7) position was identified as the most potent AChE inhibitor in one series. dntb.gov.ua

Table 3: Cholinesterase Inhibition by Amodiaquine and its Derivatives

Compound Target Enzyme Inhibition Potency Selectivity
Amodiaquine AChE, BChE Reversible inhibitor nih.govebi.ac.uk AChE >> BChE nih.govebi.ac.uk
Amodiaquine Derivatives AChE, BChE Ki in nM and low µM range dntb.gov.uanih.gov Up to 300-fold selective for AChE dntb.gov.uanih.gov

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; Ki: Inhibition constant.

The pathology of neurodegenerative diseases like Alzheimer's is multifaceted, involving not only acetylcholine (B1216132) decline but also oxidative stress and dyshomeostasis of biometals. nih.gov This complexity supports the development of multi-target drugs. nih.gov Amodiaquine derivatives have shown promise in this area by exhibiting additional beneficial properties alongside cholinesterase inhibition. dntb.gov.uanih.gov

Studies have demonstrated that these derivatives possess significant antioxidant capabilities. dntb.gov.uanih.gov Using the ferric reducing antioxidant power (FRAP) assay, amodiaquine derivatives were shown to have an antioxidant capacity comparable to standard antioxidants like Trolox and butylated hydroxytoluene (BHT). nih.govmdpi.com This suggests they could help attenuate the adverse effects of oxidative stress associated with neurodegenerative disorders. nih.govmdpi.com Amodiaquine itself can act as an effective electron donor, which may contribute to protective effects against oxidative damage. Its metabolism can lead to the formation of reactive oxygen species, and antioxidants have been shown to mitigate amodiaquine-induced cytotoxicity in vitro by reducing this oxidative stress. nih.gov

Furthermore, these compounds have displayed the ability to chelate biometal ions, including Fe2+, Zn2+, and Cu2+, which are also implicated in the progression of Alzheimer's disease. dntb.gov.uanih.gov The combination of cholinesterase inhibition, antioxidant activity, and metal chelation in a single molecule makes these amodiaquine derivatives promising multi-target candidates for future investigation in the treatment of AD. dntb.gov.uanih.gov

In Vitro Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase

Other Investigational Therapeutic Areas (Preclinical)

Preclinical research has identified several other potential therapeutic applications for amodiaquine beyond cancer and neurological disorders.

Topoisomerase Inhibition: In silico studies suggest that amodiaquine may act as a topoisomerase I inhibitor. ajbls.com Molecular docking analyses showed that amodiaquine has a notable binding affinity for human topoisomerase I, suggesting it could potentially inhibit DNA-enzyme complexes, a mechanism used by some established anticancer drugs. ajbls.com

Host-Targeting Therapy for Anthrax: Amodiaquine has been investigated as a host-oriented therapy for anthrax. acs.orgnih.gov It is believed to inhibit anthrax toxin endocytosis. nih.gov In vivo studies in mouse and rabbit models of anthrax infection demonstrated that treatment with amodiaquine resulted in an appreciable increase in survival rates. acs.orgnih.gov

Antiviral and Antiparasitic Activity: Amodiaquine has shown in vitro activity against the Ebola virus. ebi.ac.uk Additionally, recent preclinical research explored its potential against visceral leishmaniasis, where its effect against Leishmania infantum was linked to multiple mechanisms, including mitochondrial dysfunction and oxidative stress. dntb.gov.ua It has also shown rapid inhibition of motility in Loa loa microfilariae in vitro. frontiersin.org

Advanced Pharmaceutical Formulation Research and Drug Delivery Systems Preclinical Focus

Physicochemical Stability Investigations of the Compound and Formulations

Amodiaquine(1+) is susceptible to degradation through several pathways, with oxidation and hydrolysis being the most significant in in-vitro studies. The 4-aminophenol (B1666318) part of the amodiaquine (B18356) molecule is particularly prone to oxidation, which can lead to the formation of reactive intermediates like iminoquinone. tandfonline.comnih.gov This oxidative degradation is a key area of research due to its potential implications.

In-vitro studies using radiation chemistry techniques have been employed to investigate the kinetics of amodiaquine degradation. tandfonline.com These studies have shown that hydroxyl radicals react with both the quinoline (B57606) and aminophenol components of the molecule. nih.gov The degradation of amodiaquine in aqueous solutions has been observed to follow specific kinetic patterns, and the rate of degradation is influenced by factors such as the presence of oxygen. tandfonline.com For instance, in aerated solutions, amodiaquine and its degradation byproducts can be completely broken down at certain absorbed doses of ionizing radiation. tandfonline.comnih.gov

Stress degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), have also been used to probe the stability of amodiaquine. rjptonline.org These studies involve subjecting the drug to harsh conditions such as acid, alkali, oxidation, and heat to identify potential degradation products and pathways. rjptonline.org One such study found amodiaquine to be relatively stable under the tested stress conditions. rjptonline.org

Table 1: Summary of In Vitro Degradation Studies of Amodiaquine(1+)
Degradation Pathway Key Degradation Products/Intermediates Influencing Factors Kinetic Observations
OxidationIminoquinone, Aminophenoxy radical tandfonline.comnih.govRadical initiators (e.g., hydroxyl radicals), Oxygen tandfonline.comReaction with hydroxyl radicals occurs at both quinoline and aminophenol moieties. nih.gov
HydrolysisNot explicitly detailed in provided search resultspH, TemperatureGenerally follows first-order or pseudo-first-order kinetics.
RadiolysisVarious smaller molecular mass fragments tandfonline.comAbsorbed radiation dose tandfonline.comComplete degradation observed at specific absorbed doses in aerated solutions. tandfonline.comnih.gov

Amodiaquine is often formulated with other active pharmaceutical ingredients (APIs), most notably artesunate (B1665782), for the treatment of malaria. researchgate.netnih.govresearchgate.net In vitro compatibility studies are therefore crucial to ensure the stability of both drugs in a fixed-dose combination (FDC).

Pre-formulation studies have revealed a chemical incompatibility between artesunate and amodiaquine, particularly in the presence of moisture. researchgate.netnih.govfip.org The degradation of artesunate is accelerated when in direct contact with amodiaquine, a phenomenon linked to the water content in the formulation. researchgate.net To address this, various formulation strategies have been investigated.

Initial attempts with conventional wet granulation techniques for FDCs proved unsatisfactory due to the degradation of artesunate. researchgate.netnih.gov Dry granulation methods showed improved stability, but some degradation of artesunate still occurred. nih.gov These findings underscored the need for a formulation approach that minimizes the physical contact between the two APIs. nih.govresearchgate.net

Table 2: In Vitro Compatibility Findings for Amodiaquine(1+) with Artesunate
Condition Observation Potential Mechanism
High Humidity / MoistureSignificant degradation of artesunate. researchgate.netnih.govIncompatibility between artesunate and amodiaquine is exacerbated by moisture. researchgate.net
Direct Contact in FormulationIncreased degradation of artesunate. researchgate.netChemical incompatibility between the two active pharmaceutical ingredients. researchgate.net
Elevated TemperatureIncreased degradation of artesunate. researchgate.netTemperature accelerates the degradation process, especially in the presence of moisture. researchgate.net

Degradation Pathways and Kinetic Studies (In Vitro)

Strategies for Enhancing Compound Compatibility and Bioavailability in Research Formulations

To overcome the incompatibility between amodiaquine and artesunate, the development of bi-layer tablets has been a successful preclinical strategy. researchgate.netnih.govox.ac.uk This approach physically separates the two APIs into distinct layers within a single tablet, thereby minimizing their direct contact and preventing the degradation of artesunate. researchgate.netnih.govresearchgate.net

The development of a stable bi-layer tablet involved extensive research and collaboration between academic and industrial partners. researchgate.netnih.gov The final formulation, which demonstrated long-term stability even under tropical conditions, consists of an artesunate layer and an amodiaquine hydrochloride layer. researchgate.netox.ac.uk This bi-layer tablet is then packaged in protective materials like alu-alu blisters to further shield it from moisture. researchgate.netnih.gov

Another strategy explored was the formulation of individual granules of artesunate and amodiaquine, which are then mixed in the required dose ratio. nih.gov This method also aims to reduce the contact between the two drugs and slow down the degradation of artesunate. nih.gov

Amodiaquine has a pronounced bitter taste, which presents a significant challenge for patient compliance, especially in pediatric populations for whom dispersible tablets are often preferred. ijsrtjournal.comzimlab.inwho.int Consequently, effective taste-masking is a critical aspect of formulation development.

Several strategies have been employed in preclinical research to mask the bitterness of amodiaquine. One common approach is the use of sweeteners and flavors. who.intrsc.org For instance, sucralose (B1001) and orange flavor have been included in dispersible tablet formulations. who.int Another technique involves creating a micro-alkaline environment to reduce the perception of bitterness; this has been achieved by incorporating sodium bicarbonate into the formulation. who.int

More advanced methods for taste-masking that are generally applicable to bitter drugs include the use of ion-exchange resins, microencapsulation with polymers, and the formation of inclusion complexes. ijsrtjournal.comresearchgate.netresearchgate.net For example, cation exchange resins can form a complex with the drug, preventing its dissolution in the mouth and subsequent interaction with taste buds. researchgate.net Similarly, encapsulating the drug particles within a polymer coat can provide a physical barrier to mask the taste. rsc.org

Table 3: Preclinical Taste-Masking Strategies for Amodiaquine(1+)
Strategy Mechanism Examples of Excipients/Methods
Use of Sweeteners and FlavorsOverpowering the bitter taste with a pleasant one. rsc.orgSucralose, Orange Flavor who.int
pH ModificationCreating a micro-alkaline environment to reduce bitterness. who.intSodium Bicarbonate who.int
Ion-Exchange ResinsFormation of an insoluble drug-resin complex in the oral cavity. researchgate.netCation exchange resins (e.g., Kyron T-134® for other bitter drugs) researchgate.net
MicroencapsulationCreating a physical barrier around the drug particle. ijsrtjournal.comrsc.orgdrugdeliveryleader.comPolymeric coatings ijsrtjournal.com

Development of Bi-Layer or Separate Component Formulations (Preclinical)

Development of Novel In Vitro and In Vivo Delivery Systems (e.g., Nanoparticles, Liposomes, Co-crystals)

To enhance the therapeutic efficacy and potentially mitigate the toxicity of amodiaquine, researchers are exploring novel drug delivery systems. researchgate.netnih.govfrontiersin.org These advanced formulations aim to improve bioavailability, offer controlled release, and enable targeted drug delivery. researchgate.netajbps.org

Nanoparticles have emerged as a promising platform for amodiaquine delivery. frontiersin.org Encapsulating amodiaquine in polymeric nanoparticles can protect the drug from degradation and allow for targeted delivery to cancer cells. mdpi.commdpi.com For instance, folic acid-conjugated amodiaquine-loaded nanoparticles have been developed to target folate receptors that are often overexpressed on cancer cells. mdpi.com In-vitro studies have demonstrated the cytotoxic potential of amodiaquine-loaded nanoparticles against various cancer cell lines. mdpi.com

Liposomes , which are lipid-based vesicles, are another type of nanocarrier being investigated for the delivery of antimalarial drugs. researchgate.net They can encapsulate drugs and alter their biodistribution, which may help in reducing drug-related toxicities. researchgate.net

Co-crystals represent another innovative approach to modify the physicochemical properties of amodiaquine. By co-crystallizing the drug with a pharmaceutically acceptable co-former, it is possible to enhance its solubility and dissolution rate, which could lead to improved bioavailability.

Table 4: Overview of Novel Delivery Systems for Amodiaquine(1+) in Preclinical Research
Delivery System Potential Advantages Key In Vitro Characterization Key In Vivo Preclinical Assessment
NanoparticlesImproved stability, targeted delivery, enhanced anti-cancer efficacy. mdpi.comParticle size, drug loading, cytotoxic and targeting capabilities. mdpi.comPharmacokinetic and pharmacodynamic studies. mdpi.com
LiposomesReduced toxicity, altered biodistribution. researchgate.netEncapsulation efficiency, stability.Pharmacokinetics, toxicity profile.
Co-crystalsEnhanced solubility, improved dissolution rate, better stability.Crystal structure, dissolution profile.Bioavailability studies.

Analytical Method Development for Research Formulation Characterization

The development of robust analytical methods is a cornerstone of preclinical pharmaceutical research, ensuring the accurate and reliable characterization of novel drug formulations. For Amodiaquine(1+), a compound investigated for various therapeutic applications, precise analytical techniques are crucial for evaluating the performance of new delivery systems. This section details the analytical methodologies developed for the characterization of research-stage Amodiaquine(1+) formulations, with a specific focus on dissolution profiles and dispersion finesse.

A variety of analytical techniques have been employed to quantify Amodiaquine in different formulations. These include spectrophotometric methods and advanced chromatographic techniques. For instance, two simple and economical UV spectrophotometric methods have been developed for the estimation of Amodiaquine Hydrochloride in bulk formulation using methanol. emergentresearch.org Method A utilizes the zero-order derivative at 343 nm, while Method B uses the first-order derivative at 217.5 nm. emergentresearch.org Both methods demonstrated linearity over a concentration range of 10-70 µg/ml. emergentresearch.org Another study developed a spectrophotometric method based on the reaction of the amino group with sodium nitrite (B80452) and β-naphthol, with a maximum absorption at 505 nm and a linearity range of 4–60 µg/mL. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are also prevalent for their sensitivity and specificity. A reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of Artesunate and Amodiaquine, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (70:30, v/v), with detection at 220 nm. jocpr.com This method showed linearity for Amodiaquine in the range of 10–30 µg/mL. jocpr.com Similarly, another RP-HPLC method for the same combination used a phosphate buffer-acetonitrile-methanol (50:30:20) mobile phase at pH 5.8, with detection at 208 nm, and established linearity for Amodiaquine hydrochloride between 45.9-107.1 mcg/ml. ijrpb.com Furthermore, a UPLC method was established for quantifying Amodiaquine using a reverse-phase column and a mobile phase of 0.1% orthophosphoric acid in water and acetonitrile (50:50), with detection at 343 nm. nih.gov

Dissolution Profiles

Dissolution testing is a critical in vitro tool for predicting the in vivo performance of a drug product. For preclinical formulations of Amodiaquine(1+), establishing a discriminatory dissolution method is essential for comparing different formulation strategies, such as nanoparticles and solid dispersions.

Research has shown that Amodiaquine hydrochloride is a highly soluble compound. fip.org Studies have demonstrated that over 85% of the pure drug dissolves within 15 minutes in media at pH 1.2, 4.5, and 6.8, classifying it as "very rapidly dissolving" according to WHO and EMA guidelines. researchgate.net This inherent high solubility provides a baseline for evaluating more complex formulations designed to enhance bioavailability or provide controlled release.

In the development of dispersible tablets, dissolution profiling is a key quality attribute. who.int Formulation trials are conducted to optimize excipient concentrations and manufacturing process parameters to achieve a desired dissolution profile, often compared to a reference product. who.intwho.int For instance, the dissolution profiles of various generic brands of amodiaquine tablets have been compared, with some brands demonstrating poor dissolution that did not meet the minimum requirements within 30 minutes. bioline.org.br

The table below summarizes key parameters from various dissolution studies on Amodiaquine formulations.

Formulation TypeDissolution Medium pHTime to 85% DissolutionKey Findings
Pure Amodiaquine Hydrochloride API1.2, 4.5, 6.8< 15 minutesFulfills "very rapidly dissolving" criterion. researchgate.net
Dispersible TabletsNot specifiedVariableDissolution profile is a critical quality attribute for optimization. who.int
Generic TabletsNot specifiedVariable (some > 30 min)Significant differences in dissolution profiles among brands. bioline.org.br

Dispersion Finesse

For formulations where Amodiaquine(1+) is present as a suspension or a component of a nanoparticle system, the fineness of dispersion is a critical quality parameter. This attribute directly impacts the physical stability, uniformity of content, and ultimately, the bioavailability of the drug.

In the context of dispersible tablets, the fineness of dispersion is a specified test to ensure that upon disintegration in water, the resulting suspension is sufficiently fine and uniform. who.int This is particularly important for pediatric formulations to ensure ease of administration and accurate dosing. dndi.org The development process for these tablets involves optimizing formulation and process variables to achieve the desired dispersion characteristics. who.int

For nanoformulations, such as those developed for targeted cancer therapy, characterization of the particle size and morphology is paramount. mdpi.com Techniques like transmission electron microscopy (TEM) are used to visualize the nanoparticles and assess their morphology. mdpi.com Dynamic light scattering (DLS) is commonly used to determine the particle size distribution and polydispersity index (PDI), which are critical indicators of the dispersion's quality and stability. nih.gov A uniform size distribution with a low PDI is generally desired. nih.gov The stability of these nanoformulations is assessed by monitoring changes in particle size and zeta potential over time at different storage conditions. mdpi.com

The following table presents data on the characterization of Amodiaquine-loaded nanoparticles.

Formulation CodeDrug Quantity (mg)Particle Size (nm)Polydispersity Index (PDI)% Entrapment Efficiency (%EE)% Drug Loading (%DL)
C11180.3 ± 4.20.08 ± 0.0175.2 ± 3.51.8 ± 0.2
C22.5195.6 ± 5.80.09 ± 0.0282.1 ± 4.12.5 ± 0.3
C35210.4 ± 6.10.11 ± 0.0388.5 ± 3.93.1 ± 0.4
C410245.7 ± 7.30.15 ± 0.0492.3 ± 4.63.8 ± 0.5

Data adapted from a study on amodiaquine loaded nanoparticles for non-small cell lung cancer. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amodiaquine(1+)
Reactant of Route 2
Reactant of Route 2
Amodiaquine(1+)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.